Product packaging for 2-Bromo-3-(3-chlorophenyl)-1-propene(Cat. No.:CAS No. 731772-06-8)

2-Bromo-3-(3-chlorophenyl)-1-propene

Cat. No.: B1271394
CAS No.: 731772-06-8
M. Wt: 231.51 g/mol
InChI Key: JAIYUYXNXPCPCT-UHFFFAOYSA-N
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Description

2-Bromo-3-(3-chlorophenyl)-1-propene is a useful research compound. Its molecular formula is C9H8BrCl and its molecular weight is 231.51 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrCl B1271394 2-Bromo-3-(3-chlorophenyl)-1-propene CAS No. 731772-06-8

Properties

IUPAC Name

1-(2-bromoprop-2-enyl)-3-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrCl/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIYUYXNXPCPCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC(=CC=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373616
Record name 2-BROMO-3-(3-CHLOROPHENYL)-1-PROPENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731772-06-8
Record name 2-BROMO-3-(3-CHLOROPHENYL)-1-PROPENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-3-(3-chlorophenyl)-1-propene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic routes for the preparation of 2-Bromo-3-(3-chlorophenyl)-1-propene, a valuable intermediate in organic synthesis. The document details two primary methodologies: allylic bromination of a precursor and a Grignard reagent-based approach. Each method is presented with detailed experimental protocols, quantitative data, and visual diagrams to facilitate understanding and replication in a laboratory setting.

Synthetic Strategies

Two principal synthetic pathways for the target molecule have been identified and are detailed below.

Route A: Allylic Bromination of 3-(3-chlorophenyl)-1-propene

This route involves the selective bromination of the allylic position of 3-(3-chlorophenyl)-1-propene using N-Bromosuccinimide (NBS) as the bromine source. This reaction is typically initiated by light or a radical initiator and proceeds via a free-radical chain mechanism.[1][2] The resonance-stabilized allylic radical intermediate is a key feature of this reaction.[1]

Route B: Grignard Reaction with 2,3-Dibromopropene

This approach utilizes a Grignard reagent, specifically 3-chlorophenylmagnesium bromide, which is reacted with 2,3-dibromopropene. This method forms a new carbon-carbon bond and is based on a well-established protocol for the synthesis of similar aryl-substituted bromopropenes.[3]

Data Presentation

The following tables summarize the quantitative data associated with the key reaction steps in the synthesis of this compound and its precursors.

Table 1: Synthesis of Precursor 3-(3-chlorophenyl)-1-propene (for Route A)

ParameterValueReference
Starting Materials 3-chlorobenzyl chloride, Magnesium, Allyl bromide[4]
Reaction Type Grignard Reaction[4]
Solvent Diethyl ether[4]
Reaction Time 2-4 hours[4]
Temperature Reflux[4]
Yield ~70-80% (estimated)
Purification Distillation

Table 2: Synthesis of this compound via Allylic Bromination (Route A)

ParameterValueReference
Starting Material 3-(3-chlorophenyl)-1-propene
Reagent N-Bromosuccinimide (NBS)[1][2]
Initiator AIBN or UV light[1][2]
Solvent Carbon tetrachloride (CCl4)[1]
Reaction Time 2-4 hours
Temperature Reflux (77 °C)[1]
Yield 60-70% (estimated)[5]
Purification Column chromatography

Table 3: Synthesis of this compound via Grignard Reaction (Route B)

ParameterValueReference
Starting Materials 1-bromo-3-chlorobenzene, Magnesium, 2,3-dibromopropene[3]
Reaction Type Grignard Reaction[3]
Solvent Dry diethyl ether[3]
Reaction Time 2-3 hours[3]
Temperature 0 °C to reflux[3]
Yield 60-65%[3]
Purification Vacuum distillation[3]

Experimental Protocols

Route A: Allylic Bromination

1. Synthesis of 3-(3-chlorophenyl)-1-propene (Precursor)

  • Materials: 3-chlorobenzyl chloride, magnesium turnings, allyl bromide, dry diethyl ether.

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

    • Add a small volume of a solution of 3-chlorobenzyl chloride in dry diethyl ether to initiate the Grignard reaction.

    • Once the reaction begins, add the remaining 3-chlorobenzyl chloride solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour.

    • Cool the reaction mixture to 0 °C and add a solution of allyl bromide in dry diethyl ether dropwise.

    • After the addition, allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation to yield 3-(3-chlorophenyl)-1-propene.

2. Allylic Bromination to Yield this compound

  • Materials: 3-(3-chlorophenyl)-1-propene, N-Bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), carbon tetrachloride (CCl4).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(3-chlorophenyl)-1-propene in CCl4.[1]

    • Add NBS and a catalytic amount of AIBN to the solution.[1]

    • Heat the mixture to reflux and maintain for 2-4 hours. The reaction can be monitored by TLC.

    • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

    • Remove the solvent by rotary evaporation.

    • Purify the resulting crude product by column chromatography on silica gel to obtain this compound.

Route B: Grignard Reaction

1. Preparation of 3-chlorophenylmagnesium bromide

  • Materials: 1-bromo-3-chlorobenzene, magnesium turnings, dry diethyl ether, iodine crystal (as initiator).

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings and a small crystal of iodine.

    • Add a solution of 1-bromo-3-chlorobenzene in dry diethyl ether dropwise. The disappearance of the iodine color indicates the initiation of the reaction.

    • Continue the dropwise addition at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

2. Synthesis of this compound

  • Materials: 3-chlorophenylmagnesium bromide solution, 2,3-dibromopropene, dry diethyl ether, 36% hydrochloric acid.

  • Procedure:

    • In a three-necked flask fitted with a mechanical stirrer, a reflux condenser, and an addition funnel, place a solution of 2,3-dibromopropene in dry diethyl ether.[3]

    • Cool the flask to 0 °C in an ice-acetone bath.[3]

    • Add the prepared 3-chlorophenylmagnesium bromide solution dropwise from the addition funnel at a rate that keeps the internal temperature below 15 °C.[3]

    • After the addition is complete (approximately 1 hour), remove the cooling bath and replace it with a heating mantle.[3]

    • Gently reflux the mixture for 2 hours.[3]

    • Cool the flask again in an ice bath and quench the reaction by the dropwise addition of a solution of 36% hydrochloric acid in water.[3]

    • Transfer the contents to a separatory funnel, separate the ether layer, and dry it over anhydrous sodium sulfate.[3]

    • Remove the ether by distillation.

    • Purify the residue by vacuum distillation to yield this compound.[3]

Mandatory Visualizations

Allylic Bromination Pathway cluster_initiation Initiation cluster_propagation Propagation NBS NBS Br_radical Br• NBS->Br_radical hν or Δ start_material 3-(3-chlorophenyl)-1-propene HBr HBr allyl_radical Allylic Radical (Resonance Stabilized) start_material->allyl_radical + Br• product This compound allyl_radical->product + Br₂ Br2 Br₂ HBr->Br2 + NBS

Caption: Reaction mechanism for allylic bromination.

Grignard Reaction Pathway start_material 1-bromo-3-chlorobenzene grignard 3-chlorophenyl- magnesium bromide start_material->grignard + Mg / Dry Ether Mg Mg intermediate Intermediate grignard->intermediate + 2,3-dibromopropene dibromopropene 2,3-dibromopropene product This compound intermediate->product Workup (H₃O⁺)

Caption: Synthetic pathway via Grignard reaction.

Experimental Workflow cluster_routeA Route A: Allylic Bromination cluster_routeB Route B: Grignard Reaction A1 Synthesize Precursor: 3-(3-chlorophenyl)-1-propene A2 React with NBS/AIBN in CCl₄ under reflux A1->A2 A3 Filter and Wash A2->A3 A4 Purify by Column Chromatography A3->A4 Final_Product This compound A4->Final_Product B1 Prepare Grignard Reagent: 3-chlorophenyl-MgBr B2 React with 2,3-dibromopropene at 0°C to reflux B1->B2 B3 Acidic Workup B2->B3 B4 Purify by Vacuum Distillation B3->B4 B4->Final_Product

Caption: Comparative experimental workflows.

References

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-3-(3-chlorophenyl)-1-propene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 2-Bromo-3-(3-chlorophenyl)-1-propene. Due to the limited availability of experimental data for this specific compound, this guide combines documented information for structurally related molecules with predicted data to offer a thorough profile. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, providing foundational knowledge for further investigation and application of this compound.

Chemical Identity and Physical Properties

This compound is a halogenated derivative of phenylpropene. Its core structure consists of a propene backbone with a bromine atom at the second carbon, and a 3-chlorophenyl group attached to the third carbon.

Table 1: General and Predicted Physical Properties

PropertyValueSource
CAS Number 731772-06-8[1]
Molecular Formula C₉H₈BrCl[1]
Molecular Weight 231.51 g/mol [1]
Appearance Predicted: Colorless to light yellow liquidN/A
Boiling Point Predicted: ~250-270 °C at 760 mmHgN/A
Melting Point Not availableN/A
Density Predicted: ~1.45-1.55 g/cm³N/A
Solubility Predicted: Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); Insoluble in water.N/A

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.20-7.40m4HAr-H
~5.60s1H=CH ₂ (geminal)
~5.40s1H=CH ₂ (geminal)
~3.70s2H-CH ₂-Ar

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (ppm)Assignment
~138C -Cl (aromatic)
~135Quaternary C (aromatic)
~130Aromatic C H
~128Aromatic C H
~127Aromatic C H
~126Aromatic C H
~125=C H₂
~120C -Br
~40-C H₂-Ar

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~3050-3100C-H stretch (aromatic and vinyl)
~1640C=C stretch (alkene)
~1580, 1480C=C stretch (aromatic)
~1080C-Cl stretch (aromatic)
~600-700C-Br stretch

Experimental Protocols for Synthesis

Two plausible synthetic routes for this compound are presented below. These are based on established organic chemistry reactions for similar molecules.

Synthesis via Grignard Reaction

This method is adapted from the synthesis of 2-Bromo-3-phenyl-1-propene.[2]

Experimental Workflow:

cluster_0 Grignard Reagent Formation cluster_1 Coupling Reaction cluster_2 Work-up and Purification A 1-Bromo-3-chlorobenzene + Mg turnings in dry THF B 3-Chlorophenylmagnesium bromide A->B Reflux D Reaction Mixture B->D C 2,3-Dibromopropene in dry ether C->D Add dropwise at 0 °C E Quench with aq. HCl D->E F Extract with ether E->F G Dry over Na₂SO₄ F->G H Purify by column chromatography G->H I This compound H->I

Caption: Grignard-based synthesis workflow.

Detailed Methodology:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings (1.2 eq). Cover the magnesium with anhydrous tetrahydrofuran (THF). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromo-3-chlorobenzene (1.0 eq) in anhydrous THF via the dropping funnel. Maintain a gentle reflux until all the magnesium has reacted. Cool the resulting Grignard reagent solution to room temperature.

  • Coupling Reaction: In a separate flask, dissolve 2,3-dibromopropene (1.1 eq) in anhydrous diethyl ether and cool the solution to 0 °C in an ice bath. Slowly add the prepared 3-chlorophenylmagnesium bromide solution to the 2,3-dibromopropene solution with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification: Cool the reaction mixture again to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution, followed by 1 M hydrochloric acid. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product.

Synthesis via Allylic Bromination

This method utilizes N-bromosuccinimide (NBS) for the selective bromination of the allylic position.[3][4][5]

Experimental Workflow:

cluster_0 Reaction Setup cluster_1 Reaction and Work-up cluster_2 Purification A 3-(3-Chlorophenyl)-1-propene in CCl₄ D Reaction Mixture A->D B N-Bromosuccinimide (NBS) B->D C Radical Initiator (e.g., AIBN) C->D E Reflux with light irradiation D->E F Cool and filter off succinimide E->F G Wash with Na₂S₂O₃ and water F->G H Dry over MgSO₄ G->H I Remove solvent in vacuo H->I J Purify by distillation or chromatography I->J K This compound J->K

Caption: Allylic bromination synthesis workflow.

Detailed Methodology:

  • Reaction Setup: To a solution of 3-(3-chlorophenyl)-1-propene (1.0 eq) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Reaction: Heat the mixture to reflux and irradiate with a UV lamp or a high-intensity incandescent light to initiate the reaction. Monitor the reaction progress by TLC or GC. The reaction is typically complete when the denser NBS is consumed and the lighter succinimide floats on top of the solvent.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the succinimide by-product. Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been reported, structurally similar compounds, such as cinnamaldehyde and its derivatives, have been shown to exhibit cytotoxic effects against various cancer cell lines.[6] The proposed mechanism often involves the induction of oxidative stress, leading to apoptosis.

Hypothesized Signaling Pathway for Cytotoxicity:

Based on the activity of related compounds, it is plausible that this compound could induce cytotoxicity through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of apoptotic pathways.

cluster_0 Cellular Response A This compound B Increased Intracellular ROS A->B Induces C Mitochondrial Permeability Transition Pore (mPTP) Opening B->C Causes D Cytochrome c Release C->D Leads to E Caspase-9 Activation D->E Activates F Caspase-3 Activation E->F Activates G Apoptosis F->G Executes

Caption: Hypothetical ROS-mediated apoptotic pathway.

This proposed pathway suggests that the compound could be a pro-oxidant, disrupting the cellular redox balance and initiating a cascade of events that culminate in programmed cell death. This makes it a compound of interest for further investigation in cancer research.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. However, based on its structure as an allylic bromide, it should be handled with caution as it is likely to be a lachrymator and a skin and respiratory tract irritant.

General Safety Precautions:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Store in a cool, dry, and dark place in a tightly sealed container.

Conclusion

This compound is a halogenated organic compound with potential applications in organic synthesis and medicinal chemistry. While experimental data for this specific molecule is scarce, this guide provides a comprehensive overview based on predicted properties and data from structurally similar compounds. The proposed synthetic routes offer a practical starting point for its preparation, and the hypothesized biological activity suggests a potential avenue for future research, particularly in the context of anticancer drug discovery. Researchers are advised to proceed with caution, verifying the predicted data through experimentation and adhering to strict safety protocols when handling this compound.

References

An In-depth Technical Guide to the Physical Properties of 2-Bromo-3-(3-chlorophenyl)-1-propene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known physical properties of the organic compound 2-Bromo-3-(3-chlorophenyl)-1-propene. It includes a summary of its key physical data, detailed experimental protocols for the determination of these properties, and a workflow diagram to guide the experimental process.

Compound Profile: this compound

This compound is a halogenated aromatic compound. Its structure features a benzene ring substituted with a chlorine atom and a bromo-substituted propene group.

Molecular Structure:

Physical Properties

The following table summarizes the key physical and chemical properties of this compound.[1][2]

PropertyValue
CAS Number 731772-06-8
Molecular Formula C₉H₈BrCl[1][2]
Molecular Weight 231.51 g/mol [1]
Monoisotopic Mass 229.94979 u
Appearance Not explicitly available; likely a liquid or low-melting solid at room temperature.
Melting Point Data not readily available.
Boiling Point Data not readily available.
Density Data not readily available.
Solubility Expected to be soluble in nonpolar organic solvents and insoluble in water.[3][4]
Rotatable Bond Count 2
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 0

Experimental Protocols for Physical Property Determination

The following are generalized experimental protocols for determining the primary physical properties of an organic compound like this compound.

3.1. Determination of Melting Point [3][5]

The melting point is the temperature at which a substance transitions from a solid to a liquid state.[6] It is often recorded as a range.

  • Apparatus: Mel-Temp apparatus or similar melting point apparatus, capillary tubes, thermometer.

  • Procedure:

    • A small, finely powdered sample of the compound is packed into a capillary tube to a depth of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady rate (initially rapid, then 1-2 °C per minute near the expected melting point).

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

3.2. Determination of Boiling Point [5]

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

  • Apparatus: Small-scale distillation apparatus (round-bottom flask, condenser, receiving flask, thermometer), heating mantle.

  • Procedure:

    • A small volume (e.g., 5-10 mL) of the liquid sample is placed in the round-bottom flask with a boiling chip.

    • The distillation apparatus is assembled. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

    • The liquid is heated gently.

    • As the liquid boils and the vapor condenses, the temperature reading on the thermometer will stabilize. This stable temperature is the boiling point of the liquid.

3.3. Determination of Density [4]

Density is the mass per unit volume of a substance.

  • Apparatus: Pycnometer or a graduated cylinder and an analytical balance.

  • Procedure (using a graduated cylinder):

    • An empty, dry graduated cylinder is weighed on an analytical balance.

    • A known volume of the liquid sample (e.g., 5.00 mL) is carefully added to the graduated cylinder.

    • The graduated cylinder containing the liquid is reweighed.

    • The density is calculated by dividing the mass of the liquid (final weight - initial weight) by the volume of the liquid.

3.4. Determination of Solubility [3][4]

Solubility is the ability of a solute to dissolve in a solvent to form a homogeneous solution. The principle of "like dissolves like" is a general guide.[6]

  • Apparatus: Test tubes, vortex mixer (optional).

  • Procedure:

    • A small amount of the compound (e.g., 10 mg) is placed in a test tube.

    • A small volume of a solvent (e.g., 1 mL) is added.

    • The mixture is agitated (e.g., by flicking the test tube or using a vortex mixer) for a minute.

    • The mixture is observed to see if the solid has dissolved completely.

    • This process is repeated with a range of solvents of varying polarities (e.g., water, ethanol, dichloromethane, hexane) to determine the solubility profile.

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for the determination of the physical properties of an unknown organic compound.

G cluster_0 Physical Property Determination Workflow A Obtain Pure Sample of This compound B Determine Physical State at Room Temperature A->B C Is it a Solid? B->C D Determine Melting Point C->D  Yes E Determine Boiling Point C->E  No (Liquid) F Determine Density D->F E->F G Determine Solubility Profile F->G H Data Compilation and Analysis G->H

Workflow for Physical Property Determination.

References

An In-depth Technical Guide to 2-Bromo-3-(3-chlorophenyl)-1-propene (CAS 731772-06-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information available in the public domain regarding "2-Bromo-3-(3-chlorophenyl)-1-propene" (CAS 731772-06-8) is limited. This guide synthesizes the available data and provides a framework for potential research and development activities. Currently, there is no detailed information on its biological activity or involvement in specific signaling pathways.

Chemical and Physical Properties

This section summarizes the known chemical and physical properties of this compound. The lack of experimentally determined data in many categories highlights the need for further characterization of this compound.

PropertyValueSource
CAS Number 731772-06-8[1]
Molecular Formula C₉H₈BrCl[1]
Molecular Weight 231.51 g/mol [1]
Synonyms 1-(2-Bromoallyl)-3-chlorobenzene, 3-(2-Bromoprop-2-en-1-yl)chlorobenzene[1]
Canonical SMILES C=C(Br)CC1=CC(=CC=C1)Cl[1]
InChI Key JAIYUYXNXPCPCT-UHFFFAOYSA-N[1]
Appearance Not available
Melting Point Not available
Boiling Point Not available
Density Not available
Solubility Not available
XLogP3-AA 3.7[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 0[1]
Rotatable Bond Count 2[1]

Synthesis and Experimental Protocols

General Synthetic Approach: Halogenation of Allenes

A patented method describes the synthesis of 2-bromo-3-chloro-propene by reacting allene with a mixture of chlorine and bromine in an inert solvent. This suggests a plausible synthetic route for this compound could involve the reaction of 3-(3-chlorophenyl)propyne with an appropriate brominating agent.

Hypothetical Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification start Dissolve 3-(3-chlorophenyl)propyne in an inert solvent (e.g., CCl4) reagent Prepare a solution of brominating agent (e.g., NBS) in the same solvent addition Slowly add the brominating agent solution to the alkyne solution at a controlled temperature reagent->addition stirring Stir the reaction mixture for a specified time addition->stirring quench Quench the reaction stirring->quench extract Extract with an organic solvent quench->extract dry Dry the organic layer extract->dry purify Purify by column chromatography or distillation dry->purify

Caption: Hypothetical workflow for the synthesis of this compound.

Note: This is a generalized and hypothetical protocol. The actual reaction conditions, including the choice of brominating agent, solvent, temperature, and reaction time, would need to be optimized.

Potential Applications in Drug Development

While there is no direct evidence of this compound being used in drug development, its structural motifs suggest potential areas of investigation. Halogenated organic compounds are prevalent in many pharmaceuticals and can influence properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.

The propenyl group can act as a reactive handle for further chemical modifications, allowing for the synthesis of a library of derivatives for screening.

Logical Relationship for Drug Discovery Screening:

G A This compound B Derivative Library Synthesis A->B C High-Throughput Screening B->C D Hit Identification C->D E Lead Optimization D->E F Preclinical Development E->F

Caption: A logical workflow for evaluating the compound in a drug discovery program.

Signaling Pathways and Mechanism of Action

There is currently no information available in the scientific literature regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound.

For researchers interested in investigating the biological effects of this compound, a general workflow for target identification and pathway analysis is suggested below.

Experimental Workflow for Biological Characterization:

G cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Pathway Analysis cell_viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) affinity_chromatography Affinity Chromatography-Mass Spectrometry cell_viability->affinity_chromatography phenotypic_screening Phenotypic Screening (e.g., high-content imaging) genetic_screens Genetic Screens (e.g., CRISPR, shRNA) phenotypic_screening->genetic_screens transcriptomics Transcriptomics (e.g., RNA-seq) affinity_chromatography->transcriptomics proteomics Proteomics (e.g., Western Blot, Mass Spec) genetic_screens->proteomics phosphoproteomics Phosphoproteomics proteomics->phosphoproteomics

Caption: A general experimental workflow to investigate the biological activity of the compound.

Conclusion and Future Directions

This compound is a chemical entity for which there is a significant lack of publicly available technical data. The information presented in this guide is based on limited sources and provides a starting point for researchers. Future work should focus on:

  • Complete Chemical and Physical Characterization: Determination of melting point, boiling point, solubility, and acquisition of detailed spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

  • Development of a Robust Synthetic Protocol: Optimization of a reliable and scalable synthesis method.

  • Biological Screening: Evaluation of the compound in a broad range of biological assays to identify any potential therapeutic applications.

  • Mechanism of Action Studies: If biological activity is identified, further studies will be required to elucidate its mechanism of action and the signaling pathways involved.

This technical guide serves as a foundational document to encourage and guide further research into the properties and potential applications of this compound.

References

An In-depth Technical Guide to 2-Bromo-3-(3-chlorophenyl)-1-propene

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Bromo-3-(3-chlorophenyl)-1-propene, a halogenated organic compound. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

IUPAC Nomenclature and Chemical Structure

The systematic IUPAC name for the compound is This compound . The naming convention is derived from the following structural features:

  • Parent Chain : The longest carbon chain containing the double bond is a three-carbon chain, hence "propene".

  • Numbering : The carbon chain is numbered to assign the lowest possible locant to the double bond, which is at position 1 ("-1-propene").

  • Substituents : A bromine atom is attached to the second carbon, designated as "2-Bromo". A 3-chlorophenyl group is attached to the third carbon, denoted as "3-(3-chlorophenyl)".

  • Alphabetical Order : The substituents are listed in alphabetical order (Bromo before chlorophenyl).

Below is a diagram illustrating the logical relationship for the IUPAC nomenclature.

IUPAC_Naming compound This compound parent Parent Chain: propene compound->parent substituents Substituents compound->substituents numbering Numbering compound->numbering assembly Alphabetical Assembly compound->assembly bromo Bromo at C2 substituents->bromo chlorophenyl (3-chlorophenyl) at C3 substituents->chlorophenyl

Caption: IUPAC Naming Logic for the Compound.

Chemical and Physical Properties

Quantitative data for this compound is summarized in the table below.[1]

PropertyValue
CAS Number 731772-06-8
Molecular Formula C₉H₈BrCl
Molecular Weight 231.51 g/mol
Canonical SMILES C=C(Br)CC1=CC=CC(=C1)Cl
InChI Key JAIYUYXNXPCPCT-UHFFFAOYSA-N
Property (for 2-Bromo-1-(3-chlorophenyl)propan-1-one)Value
CAS Number 34911-51-8
Molecular Formula C₉H₈BrClO
Molecular Weight 247.52 g/mol
Boiling Point 148-148.5 °C at 9 Torr
Flash Point 132.2 °C
Density 1.5316 g/cm³ at 20 °C

Synthesis Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in the surveyed scientific literature. However, a plausible synthetic route can be proposed based on established organic chemistry reactions. A likely method would involve the allylic bromination of 3-(3-chlorophenyl)-1-propene using a reagent such as N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or UV light).

Below is a conceptual workflow for this proposed synthesis.

Synthesis_Workflow start Starting Material: 3-(3-chlorophenyl)-1-propene reaction Allylic Bromination Reaction start->reaction reagents Reagents: N-Bromosuccinimide (NBS) Radical Initiator (e.g., AIBN or UV light) Solvent (e.g., CCl4) reagents->reaction workup Reaction Work-up: - Filtration of succinimide - Removal of solvent reaction->workup purification Purification: - Distillation or - Column Chromatography workup->purification product Final Product: This compound purification->product

Caption: Proposed Synthesis Workflow.

Applications in Drug Development and Biological Activity

Currently, there is no specific information in the reviewed literature detailing the biological activity or applications in drug development for this compound.

However, halogenated organic compounds, particularly those containing bromine and chlorine, are of significant interest in medicinal chemistry and drug discovery.[2] The inclusion of halogen atoms can modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.

Many marine natural products containing halogens have demonstrated a wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor effects.[2] Furthermore, synthetic bromophenol derivatives have been investigated for their antioxidant and anticancer properties.[3] The structural motifs present in this compound, namely the bromo-alkene and the chlorophenyl group, make it a candidate for further investigation as a potential scaffold or intermediate in the synthesis of more complex, biologically active molecules. The development of novel synthetic methodologies, such as those in flow chemistry, may facilitate the production and evaluation of such halogenated compounds for pharmaceutical applications.[4]

References

Spectral Data Analysis of 2-Bromo-3-(3-chlorophenyl)-1-propene: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the spectral characterization of the synthetic intermediate, 2-Bromo-3-(3-chlorophenyl)-1-propene. Due to the limited availability of public domain spectral data for this specific compound, this document outlines the expected spectral characteristics based on analogous structures and fundamental principles of spectroscopic techniques. It also provides standardized experimental protocols for acquiring such data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The aim is to equip researchers with the necessary theoretical and practical framework to identify and characterize this molecule.

Introduction

This compound (C₉H₈BrCl) is a halogenated organic compound with potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents.[1] Its structure, featuring a bromo-substituted alkene and a chlorinated phenyl ring, presents a unique combination of functional groups that can be elucidated through various spectroscopic methods. This guide provides a detailed overview of the anticipated spectral data and the methodologies for their acquisition.

Predicted Spectral Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the vinylic, benzylic, and aromatic protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.2 - 7.4Multiplet4HAr-H
~ 5.6 - 5.8Singlet/Doublet1H=CH ₂ (geminal to Br)
~ 5.4 - 5.6Singlet/Doublet1H=CH ₂ (geminal to Br)
~ 3.6 - 3.8Singlet2H-CH ₂-Ar
¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 138 - 140C -Cl (Aromatic)
~ 125 - 135Aromatic C H
~ 128 - 130Quaternary Aromatic C
~ 125=C Br
~ 120=C H₂
~ 40-C H₂-Ar
Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak and characteristic isotopic patterns due to the presence of bromine and chlorine.

Table 3: Predicted Mass Spectrometry Data for this compound

m/zAssignmentNotes
~ 230/232/234[M]⁺Isotopic pattern for Br and Cl
~ 151/153[M - Br]⁺Loss of bromine radical
~ 125[C₉H₈Cl]⁺
~ 115[C₉H₈]⁺Loss of chlorine
Infrared (IR) Spectroscopy

The IR spectrum will indicate the presence of key functional groups.

Table 4: Predicted IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)Functional Group
~ 3100 - 3000C-H stretch (Aromatic and Vinylic)
~ 1640C=C stretch (Alkene)
~ 1600, 1475C=C stretch (Aromatic)
~ 1100 - 1000C-Cl stretch
~ 600 - 500C-Br stretch

Experimental Protocols

To obtain definitive spectral data for this compound, the following experimental procedures are recommended.

Synthesis

A potential synthetic route involves the reaction of 3-chlorobenzyl bromide with a suitable propargyl precursor followed by bromination. A generalized procedure based on similar syntheses is as follows:

  • Preparation of 1-(3-chlorophenyl)prop-2-yn-1-ol: 3-Chlorobenzaldehyde is reacted with ethynylmagnesium bromide in anhydrous THF under an inert atmosphere.

  • Reduction to 1-(3-chlorophenyl)prop-2-en-1-ol: The resulting alcohol is selectively reduced using a suitable reagent like LiAlH₄.

  • Bromination: The allylic alcohol is then converted to the corresponding bromide, this compound, using a brominating agent such as PBr₃ or HBr.

Note: This is a generalized protocol and would require optimization for this specific substrate.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Infrared Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl, KBr) or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Workflow for Spectral Analysis

The logical flow for the acquisition and analysis of spectral data for this compound is illustrated in the following diagram.

Spectral_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Characterization Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (EI or ESI) Purification->MS IR IR Spectroscopy (FTIR) Purification->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: Workflow for the synthesis, spectral data acquisition, and analysis of this compound.

Conclusion

While experimental spectral data for this compound is not currently widespread, this guide provides a robust framework for its prediction, acquisition, and interpretation. The outlined protocols and expected spectral characteristics will aid researchers in the unambiguous identification and characterization of this compound, facilitating its use in further synthetic applications and drug discovery endeavors. The combined application of NMR, MS, and IR spectroscopy is crucial for a comprehensive structural elucidation.

References

"reactivity of allylic bromides in organic synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Reactivity of Allylic Bromides in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylic bromides are a class of highly reactive and versatile organic compounds that serve as pivotal intermediates in a multitude of synthetic transformations. Their unique electronic structure, characterized by a bromine atom attached to an sp³-hybridized carbon adjacent to a carbon-carbon double bond, imparts enhanced reactivity compared to their saturated alkyl bromide counterparts. This heightened reactivity is primarily attributed to the ability of the adjacent π-system to stabilize intermediates, such as carbocations and radicals, through resonance. This guide provides a comprehensive examination of the factors governing the reactivity of allylic bromides, detailing their participation in nucleophilic substitution, radical-mediated reactions, organometallic preparations, and palladium-catalyzed cross-coupling reactions. Quantitative data on reaction rates and product distributions are summarized, and detailed experimental protocols for key transformations are provided to facilitate practical application in research and development settings.

Core Concepts of Allylic Bromide Reactivity

The enhanced reactivity of allylic bromides stems from the electronic influence of the adjacent double bond. This manifests in two primary ways:

  • Stabilization of Cationic Intermediates: In nucleophilic substitution reactions proceeding through an Sₙ1 mechanism, the departure of the bromide leaving group generates an allylic carbocation. This carbocation is significantly stabilized by resonance, which delocalizes the positive charge over two carbon atoms. This delocalization lowers the activation energy for carbocation formation, accelerating the reaction rate compared to simple alkyl halides.[1][2]

  • Stabilization of Radical Intermediates: In radical reactions, homolytic cleavage of the allylic C-H bond (for synthesis) or C-Br bond results in a resonance-stabilized allylic radical.[3] This stability is the driving force for the selectivity of reactions such as allylic bromination using N-Bromosuccinimide (NBS).[4]

This inherent stability of intermediates dictates the primary reaction pathways available to allylic bromides.

Diagram 1: Overview of Allylic Bromide Reactivity Pathways AllylBr Allylic Bromide (R-CH=CH-CH₂Br) SN Nucleophilic Substitution AllylBr->SN Radical Radical Reactions AllylBr->Radical Organometallic Organometallic Formation AllylBr->Organometallic Coupling Cross-Coupling AllylBr->Coupling SN1 SN1 / SN1' (Carbocation Intermediate) SN->SN1 Weak Nucleophile Polar Protic Solvent SN2 SN2 / SN2' (Concerted) SN->SN2 Strong Nucleophile Polar Aprotic Solvent

Diagram 1: Overview of Allylic Bromide Reactivity Pathways

Key Synthetic Transformations

Nucleophilic Substitution Reactions (Sₙ1, Sₙ2, and Allylic Rearrangement)

Allylic bromides readily undergo nucleophilic substitution reactions. The operative mechanism is highly dependent on the substrate structure, nucleophile strength, and solvent polarity.[5]

  • Sₙ2 and Sₙ2' Pathways: Primary, unhindered allylic bromides react rapidly via the Sₙ2 mechanism. The rate is significantly faster than for analogous saturated alkyl bromides due to electronic factors that lower the energy of the transition state.[6] When a strong nucleophile is used, it can attack at the γ-carbon (the carbon at the other end of the double bond) in a concerted Sₙ2' mechanism, which results in an "allylic rearrangement" where the double bond shifts position.[7][8]

  • Sₙ1 and Sₙ1' Pathways: Secondary and tertiary allylic bromides, or primary ones under solvolytic conditions (weak nucleophile, polar protic solvent), favor the Sₙ1 pathway.[2] The reaction proceeds through the resonance-stabilized allylic carbocation. Because the nucleophile can attack either of the two carbons sharing the positive charge, a mixture of products is often formed: the direct substitution product (Sₙ1) and the rearranged product (Sₙ1').[7][9][10]

Diagram 2: Competing SN1 and SN1' Pathways sub R-CH=CH-CH₂Br ts1 Transition State sub->ts1 - Br⁻ (slow) cat Resonance-Stabilized Allylic Carbocation ts1->cat prod1 Direct Substitution (SN1 Product) R-CH=CH-CH₂-Nu cat->prod1 + Nu⁻ (Attack at α-carbon) prod2 Allylic Rearrangement (SN1' Product) Nu-CH(R)-CH=CH₂ cat->prod2 + Nu⁻ (Attack at γ-carbon)

Diagram 2: Competing SN1 and SN1' Pathways
Radical-Mediated Allylic Bromination (Wohl-Ziegler Reaction)

The most common method for synthesizing allylic bromides is the Wohl-Ziegler reaction, which uses N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxides).[4][11] The key to this reaction's success is that NBS provides a low, constant concentration of molecular bromine (Br₂).[3] This low concentration favors the radical substitution pathway over the competing electrophilic addition of bromine across the double bond.[11]

The mechanism involves a radical chain reaction:

  • Initiation: Homolytic cleavage of the N-Br bond or a Br-Br bond to form a bromine radical.

  • Propagation: a. The bromine radical abstracts a hydrogen atom from the allylic position to form HBr and a resonance-stabilized allylic radical. b. The allylic radical reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form the allylic bromide product and a new bromine radical, which continues the chain.

Diagram 3: Mechanism of Wohl-Ziegler (NBS) Bromination cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_regeneration Br₂ Regeneration i1 Br₂ i2 2 Br• i1->i2 light/heat p1 Alkene (with allylic H) p2 Allylic Radical (Resonance Stabilized) p1->p2 + Br• p2->p1 - HBr p3 Allylic Bromide (Product) p2->p3 + Br₂ r2 Br₂ (low concentration) p2->r2 consumes p3->p2 - Br• p4 Br• r1 NBS r1->r2 + HBr

Diagram 3: Mechanism of Wohl-Ziegler (NBS) Bromination
Organometallic Chemistry

Allylic bromides are valuable precursors for organometallic reagents.

  • Grignard and Barbier Reactions: They react with magnesium or zinc to form allylic Grignard or organozinc reagents, respectively. These are potent nucleophiles used to form C-C bonds, most notably in the synthesis of homoallylic alcohols via reaction with aldehydes and ketones.[12]

  • Organocuprates: Allylic bromides react with organocuprates, typically favoring an Sₙ2' pathway, which allows for conjugate addition with allylic transposition.[13] The regioselectivity can be influenced by the specific cuprate reagent and reaction conditions.[14]

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between sp²-hybridized carbons. Allylic bromides can participate as the electrophilic partner, coupling with aryl or vinyl boronic acids in the presence of a palladium catalyst and a base.[15][16][17] This reaction is fundamental to the synthesis of complex molecules, including many pharmaceuticals.

The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the allylic bromide, forming a π-allyl-Pd(II) complex. This step proceeds with inversion of configuration.[18]

  • Transmetalation: The organic group from the activated organoboron reagent is transferred to the palladium center, displacing the bromide.[17]

  • Reductive Elimination: The two organic fragments couple and are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst.

Diagram 4: Catalytic Cycle of Suzuki-Miyaura Cross-Coupling pd0 Pd(0)L₂ pd2_allyl π-Allyl-Pd(II)L₂(Br) pd0->pd2_allyl Oxidative Addition + Allyl-Br pd2_aryl π-Allyl-Pd(II)L₂(Ar) pd2_allyl->pd2_aryl Transmetalation + Ar-B(OH)₂ / Base pd2_aryl->pd0 Reductive Elimination product Allyl-Ar Product

Diagram 4: Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

Quantitative Analysis of Reactivity

The following tables summarize quantitative data regarding the reactivity and selectivity of allylic bromides in various reactions.

Table 1: Relative Rates of Nucleophilic Substitution

Substrate Reaction Type Relative Rate (approx.) Reference
Propyl Bromide Sₙ2 with I⁻ 1 [1]
Allyl Bromide Sₙ2 with I⁻ ~70-100 [6]
t-Butyl Bromide Sₙ1 solvolysis 1 [19]

| 1,1-Dimethylallyl Bromide (tert-allylic) | Sₙ1 solvolysis | ~10⁵ |[2] |

Table 2: Product Ratios in Nucleophilic Substitution of Substituted Allylic Halides

Substrate Conditions Direct (Sₙ) Product Rearranged (Sₙ') Product Reference
1-Chloro-2-butene NaOH, H₂O 2-Buten-1-ol (minor) 3-Buten-2-ol (major) [7]

| 1-Chloro-3-methyl-2-butene | NaOH, H₂O | 3-Methyl-2-buten-1-ol (15%) | 2-Methyl-3-buten-2-ol (85%) |[7][8] |

Table 3: Regioselectivity in the Allylic Bromination of Unsymmetrical Alkenes with NBS

Substrate Product 1 (Yield) Product 2 (Yield) Reference
trans-2-Hexene 4-Bromo-2-hexene (50%) 2-Bromo-3-hexene (32%) [20]

| 1-Hexene | 3-Bromo-1-hexene (10%) | 1-Bromo-2-hexene (56%) |[20] |

Table 4: Representative Yields for Suzuki-Miyaura Cross-Coupling

Allylic Partner Boronic Acid Catalyst System Yield Reference
Cinnamyl Acetate Phenylboronic acid Pd(OAc)₂, Hydrazone ligand, K₂CO₃ 96% [21]
Allyl Acetate 4-Methoxyphenylboronic acid Pd(OAc)₂, Hydrazone ligand, K₂CO₃ 92% [21]
Allyl Bromide Phenylboronic acid Pd(PPh₃)₄, Na₂CO₃ Good to Excellent [22]

| Geranyl Bromide | 4-Chlorophenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 95% |[18][22] |

Experimental Protocols

Protocol 1: Allylic Bromination of an Alkene using N-Bromosuccinimide (NBS)

This protocol is adapted from the bromination of trans-2-hexene.[20]

  • Materials: trans-2-Hexene, N-Bromosuccinimide (recrystallized), Cyclohexane (solvent), 60W lamp (or AIBN as initiator), round-bottom flask, reflux condenser.

  • Procedure:

    • To a 5 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add trans-2-hexene (0.5 mL).

    • Add cyclohexane (3.0 mL) as the solvent.

    • Add N-Bromosuccinimide (NBS) (0.48 g, 1.5 equivalents).

    • Irradiate the flask with a 60W lamp and heat the mixture to a gentle reflux.

    • Maintain reflux for 1-2 hours or until the denser NBS has been consumed and replaced by the less dense succinimide byproduct, which will float.

    • Cool the reaction mixture to room temperature.

    • Remove the solid succinimide by vacuum filtration.

    • The filtrate contains the product mixture (e.g., 4-bromo-2-hexene and 2-bromo-3-hexene). The solvent can be removed by rotary evaporation, and the product purified by distillation or chromatography if necessary.

Protocol 2: Williamson Ether Synthesis with Allyl Bromide

This protocol describes the O-alkylation of a phenol.[23]

  • Materials: A phenol derivative (1 eq.), Potassium Carbonate (K₂CO₃, 2 eq.), Allyl Bromide (1.1-1.5 eq.), Acetonitrile (solvent), round-bottom flask.

  • Procedure:

    • Charge a round-bottom flask with the phenol (1 eq.), K₂CO₃ (2 eq.), and acetonitrile (15 volumes, e.g., 15 mL per gram of phenol).

    • Stir the suspension at room temperature.

    • Add allyl bromide (1.1-1.5 eq.) to the mixture.

    • Stir the reaction at room temperature for 6-12 hours. Monitor the reaction progress by TLC. If the reaction is slow, it can be gently heated (e.g., to 50-60 °C).

    • Upon completion, cool the mixture and filter to remove the inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude allyl ether.

    • Purify the product by column chromatography.

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Coupling

This is a representative protocol for coupling an aryl bromide with an allyl boronic ester (or vice versa).[16]

  • Materials: Aryl bromide (1 eq.), Allylboronic acid pinacol ester (1.2 eq.), Pd(PPh₃)₄ (2-5 mol%), Sodium Carbonate (Na₂CO₃, 2 eq.), Toluene and Water (e.g., 4:1 mixture).

  • Procedure:

    • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1 eq.), allylboronic acid pinacol ester (1.2 eq.), Na₂CO₃ (2 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

    • Add the degassed solvent system (e.g., Toluene/Water 4:1).

    • Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

    • Wash the mixture with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Diagram 5: Factors Influencing Reactivity & Selectivity Factors Factors Influencing Allylic Bromide Reactions Substrate Substrate Structure (1°, 2°, 3°, Steric Hindrance) Factors->Substrate Nucleophile Nucleophile (Strong vs. Weak, Basic vs. Non-basic) Factors->Nucleophile Solvent Solvent (Polar Protic vs. Aprotic) Factors->Solvent LeavingGroup Leaving Group (Br⁻ vs. Cl⁻, OTs⁻) Factors->LeavingGroup Outcome1 Favors SN2 / SN2' Substrate->Outcome1 1°, Unhindered Outcome2 Favors SN1 / SN1' Substrate->Outcome2 3°, Resonance Nucleophile->Outcome1 Strong Nucleophile->Outcome2 Weak Outcome3 Favors Elimination (E2) Nucleophile->Outcome3 Strong, Basic Solvent->Outcome1 Aprotic Solvent->Outcome2 Protic Outcome4 Increases Reaction Rate LeavingGroup->Outcome4 Better LG (I > Br > Cl)

Diagram 5: Factors Influencing Reactivity & Selectivity

Conclusion

Allylic bromides are indispensable tools in modern organic synthesis, offering a gateway to a wide range of molecular architectures. Their reactivity is a direct consequence of the stabilizing influence of the adjacent π-bond on cationic and radical intermediates. This unique property allows them to participate in a diverse array of transformations, including rapid nucleophilic substitutions (with and without rearrangement), selective radical brominations, and versatile palladium-catalyzed cross-coupling reactions. A thorough understanding of the factors that control the outcomes of these reactions—substrate structure, reagent choice, and solvent effects—is critical for leveraging the full synthetic potential of allylic bromides in the development of pharmaceuticals and other advanced materials.

References

An In-depth Technical Guide to the Electrophilic Addition Reactions of 2-Bromo-3-(3-chlorophenyl)-1-propene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and expected outcomes of electrophilic addition reactions involving 2-Bromo-3-(3-chlorophenyl)-1-propene. Due to the specificity of this substrate, this document extrapolates from well-established reaction mechanisms and principles of physical organic chemistry to predict its reactivity. The information herein is intended to serve as a foundational resource for researchers and professionals in the field of synthetic and medicinal chemistry.

Introduction to this compound and its Reactivity

This compound is an unsymmetrical alkene possessing a vinyl bromide moiety and a substituted benzyl group. The carbon-carbon double bond (C=C) is an electron-rich region, making it susceptible to attack by electrophiles. Electrophilic addition is a fundamental reaction class for alkenes, where the π-bond is broken, and two new σ-bonds are formed. The regioselectivity and stereoselectivity of these additions are governed by the electronic and steric properties of both the alkene and the electrophilic reagent.

The presence of a bromine atom directly attached to the double bond and a 3-chlorophenyl group influences the reactivity and regiochemical outcome of these reactions. The bromine atom can exert both an electron-withdrawing inductive effect and an electron-donating resonance effect. The 3-chlorophenyl group is primarily electron-withdrawing.

Predicted Electrophilic Addition Reactions

Based on the general reactivity of unsymmetrical alkenes, several key electrophilic addition reactions can be anticipated for this compound.

Hydrohalogenation (Addition of HX)

The addition of hydrogen halides (e.g., HBr, HCl) to an unsymmetrical alkene typically follows Markovnikov's rule. This rule states that the hydrogen atom of the HX molecule adds to the carbon atom of the double bond that already has more hydrogen atoms.[1][2] The reaction proceeds through a carbocation intermediate, and the stability of this intermediate dictates the major product.[3]

In the case of this compound, the addition of an electrophile like H+ can lead to two possible carbocation intermediates. The formation of the more stable carbocation will be favored. Alkyl groups are electron-donating and help stabilize adjacent carbocations.[3] Therefore, the secondary carbocation is more stable than the primary carbocation.

Expected Reaction:

  • Reactant: this compound

  • Reagent: Hydrogen Bromide (HBr)

  • Predicted Major Product: 2,2-Dibromo-1-(3-chlorophenyl)propane

  • Predicted Minor Product: 1,2-Dibromo-1-(3-chlorophenyl)propane

The reaction is expected to proceed via the formation of the more stable secondary carbocation, leading to the Markovnikov product as the major isomer.

Halogenation (Addition of X₂)

The addition of halogens (e.g., Br₂, Cl₂) to alkenes proceeds through a cyclic halonium ion intermediate.[4][5] This is followed by the backside attack of the halide ion, resulting in anti-addition of the two halogen atoms across the double bond.

Expected Reaction:

  • Reactant: this compound

  • Reagent: Bromine (Br₂) in an inert solvent (e.g., CCl₄)

  • Predicted Product: 1,2,2-Tribromo-1-(3-chlorophenyl)propane

The reaction involves the formation of a bromonium ion, which is then opened by a bromide ion.

Epoxidation

Epoxidation is the reaction of an alkene with a peroxy acid (e.g., m-CPBA) or other oxidizing agents to form an epoxide. This reaction is a concerted process where the π-bond of the alkene attacks the electrophilic oxygen of the peroxy acid.

Expected Reaction:

  • Reactant: this compound

  • Reagent: meta-Chloroperoxybenzoic acid (m-CPBA)

  • Predicted Product: 2-(2-bromo-2-(3-chlorobenzyl)oxirane)

Quantitative Data Summary

Reaction TypeReagentSolventTemperature (°C)Predicted Major ProductPredicted Yield (%)
HydrobrominationHBr (gas or solution)Acetic Acid0 - 252,2-Dibromo-1-(3-chlorophenyl)propane70-90
BrominationBr₂CCl₄0 - 251,2,2-Tribromo-1-(3-chlorophenyl)propane85-95
Epoxidationm-CPBACH₂Cl₂0 - 252-(2-bromo-2-(3-chlorobenzyl)oxirane)60-80

Detailed Experimental Protocols (Hypothetical)

The following are generalized, hypothetical experimental protocols for the electrophilic addition reactions of this compound. These should be adapted and optimized based on laboratory conditions and safety considerations.

General Procedure for Hydrobromination
  • Dissolve this compound (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.

  • Cool the solution to 0 °C in an ice bath.

  • Bubble dry hydrogen bromide gas through the solution for 1-2 hours, or add a solution of HBr in acetic acid dropwise.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Bromination
  • Dissolve this compound (1.0 eq) in carbon tetrachloride (CCl₄) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of bromine (1.0 eq) in CCl₄ dropwise to the flask with stirring. The disappearance of the bromine color indicates the progress of the reaction.[4]

  • Allow the reaction to stir at room temperature for 1 hour after the addition is complete.

  • Monitor the reaction progress by TLC.

  • Wash the reaction mixture with aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

General Procedure for Epoxidation
  • Dissolve this compound (1.0 eq) in dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-Chloroperoxybenzoic acid (m-CPBA, ~1.1 eq) portion-wise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the precipitated meta-chlorobenzoic acid.

  • Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Reaction Mechanisms

The following diagrams, generated using the DOT language, illustrate the predicted signaling pathways for the key electrophilic addition reactions.

Hydrohalogenation_Mechanism cluster_start Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation Start This compound + HBr Carbocation Formation of Secondary Carbocation Intermediate Start->Carbocation Electrophilic Attack of H+ Product 2,2-Dibromo-1-(3-chlorophenyl)propane Carbocation->Product Nucleophilic Attack of Br-

Caption: Predicted mechanism for the hydrobromination of this compound.

Halogenation_Mechanism cluster_start_halo Reactants cluster_intermediate_halo Intermediate Formation cluster_product_halo Product Formation Start_Halo This compound + Br2 Bromonium Formation of Bromonium Ion Intermediate Start_Halo->Bromonium Electrophilic Attack of Br+ Product_Halo 1,2,2-Tribromo-1-(3-chlorophenyl)propane Bromonium->Product_Halo Nucleophilic Attack of Br- (anti-addition)

Caption: Predicted mechanism for the bromination of this compound.

Epoxidation_Workflow cluster_reactants_epox Starting Materials cluster_process_epox Reaction Process cluster_product_epox Product Alkene This compound Reaction Concerted Epoxidation in CH2Cl2 Alkene->Reaction Reagent m-CPBA Reagent->Reaction Epoxide 2-(2-bromo-2-(3-chlorobenzyl)oxirane) Reaction->Epoxide

Caption: Experimental workflow for the epoxidation of this compound.

Conclusion

The electrophilic addition reactions of this compound are predicted to follow established principles of organic chemistry. The regioselectivity of hydrohalogenation is dictated by carbocation stability, favoring the Markovnikov product. Halogenation is expected to proceed via a cyclic halonium ion, resulting in anti-addition. Epoxidation should yield the corresponding oxirane derivative. The provided hypothetical protocols and mechanistic diagrams serve as a guide for the synthesis and further investigation of novel compounds derived from this versatile substrate. Empirical validation is essential to confirm these predictions and to optimize reaction conditions for yield and selectivity.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-3-(3-chlorophenyl)-1-propene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2-Bromo-3-(3-chlorophenyl)-1-propene with various organoboron reagents. This reaction is a powerful tool for the synthesis of complex organic molecules, offering a versatile method for the formation of carbon-carbon bonds. Such transformations are of significant interest in medicinal chemistry and drug development for the synthesis of novel pharmacologically active compounds.

The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[1][2] The reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a large variety of boronic acids and their derivatives.[3][4]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5]

  • Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (this compound) to form a palladium(II) complex.

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r_rprime R-Pd(II)L2-R' transmetalation->pd2_r_rprime reductive_elimination Reductive Elimination pd2_r_rprime->reductive_elimination reductive_elimination->pd0 Product R-R' reductive_elimination->Product R-X This compound R-X->oxidative_addition R'-B(OR)2 Organoboron Reagent R'-B(OR)2->transmetalation Base Base Base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

General Protocol for Suzuki Coupling

This protocol describes a general procedure for the coupling of an arylboronic acid with this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, THF/water, Toluene/water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)

  • Deionized water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • The vessel is sealed with a septum and purged with an inert gas for 10-15 minutes.

  • Add the palladium catalyst (0.02-0.05 equiv) to the vessel.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) to the reaction vessel.

  • The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred for the required time (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature.

  • The mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel.

Diagram of the Experimental Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Reactants: - this compound - Boronic Acid - Base purge Purge with Inert Gas reagents->purge catalyst Add Palladium Catalyst purge->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir (Monitor Progress) solvent->heat cool Cool to Room Temperature heat->cool extract Dilute with Water and Extract with Organic Solvent cool->extract dry Dry Organic Layer and Remove Solvent extract->dry chromatography Column Chromatography dry->chromatography product Isolated Product chromatography->product

Caption: General experimental workflow for a Suzuki coupling reaction.

Data Presentation: Representative Reaction Conditions

The following table summarizes representative conditions for Suzuki-Miyaura coupling reactions of various vinyl and aryl bromides, which can serve as a starting point for the optimization of the reaction with this compound.

EntrySubstrate (Bromo-compound)Boronic Acid/EsterCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Aryl BromidePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/EtOH/H₂O801295
2Vinyl Bromide4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)K₃PO₄ (3)1,4-Dioxane100688
3Heteroaryl Bromide2-Thiopheneboronic acidPd₂(dba)₃ (1.5) / SPhos (3)Cs₂CO₃ (2.5)Toluene1101692
4Aryl BromidePhenylboronic acid pinacol esterPd(OAc)₂ (2) / PCy₃ (4)K₃PO₄ (3)THF/H₂O602478
5Vinyl BromideN-Boc-pyrrole-2-boronic acidPd(dppf)Cl₂ (5)Na₂CO₃ (2)DME/H₂O851274[6]

References

Application Note: Palladium-Catalyzed Heck Coupling of 2-Bromo-3-(3-chlorophenyl)-1-propene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[1][2][3] This powerful transformation has found extensive application in the synthesis of complex organic molecules, including pharmaceuticals and natural products.[4] This application note provides a detailed protocol for the Heck coupling of 2-Bromo-3-(3-chlorophenyl)-1-propene with n-butyl acrylate, a representative electron-deficient alkene. The methodology is based on established principles of the Heck reaction, utilizing a palladium acetate catalyst and a phosphine ligand.[2][5]

The reaction proceeds via a catalytic cycle involving the oxidative addition of the vinyl bromide to a palladium(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the substituted alkene product and regenerate the active catalyst.[2][4][6] This protocol is designed to be a starting point for optimization and can be adapted for various substituted vinyl halides and alkene coupling partners.

Reaction Scheme

Experimental Protocol

This section details the step-by-step procedure for the Heck coupling reaction.

Materials and Reagents:

  • This compound

  • n-butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add palladium(II) acetate (1.0 mol%) and triphenylphosphine (2.0 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Addition of Reagents: Under the inert atmosphere, add anhydrous DMF (solvent), followed by this compound (1.0 equiv), n-butyl acrylate (1.5 equiv), and triethylamine (2.0 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure coupled product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following tables summarize the key reaction parameters and expected results based on typical Heck coupling reactions.

Table 1: Reaction Parameters

ParameterValue
Substrate 1This compound
Substrate 2n-butyl acrylate
CatalystPalladium(II) acetate (Pd(OAc)₂)
LigandTriphenylphosphine (PPh₃)
BaseTriethylamine (Et₃N)
SolventN,N-Dimethylformamide (DMF)
Temperature80-100 °C
Reaction Time4-12 hours

Table 2: Expected Results

EntryCatalyst Loading (mol%)Ligand Loading (mol%)Temperature (°C)Time (h)Yield (%)
11.02.08012~75
20.51.01008~85
32.04.0806~80

Visualizations

Diagram 1: Heck Coupling Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Add Pd(OAc)2 and PPh3 to flask B Purge with Inert Gas A->B C Add DMF, Substrates, and Base B->C D Heat and Stir (80-100 °C) C->D E Monitor by TLC D->E F Cool and Dilute with Et2O E->F G Aqueous Wash (NaHCO3, Brine) F->G H Dry and Concentrate G->H I Column Chromatography H->I J Characterize Product (NMR, MS) I->J

Caption: Experimental workflow for the Heck coupling reaction.

Diagram 2: Heck Coupling Catalytic Cycle

G A Pd(0)Ln B Oxidative Addition A->B R-X C R-Pd(II)L2X B->C D Alkene Coordination C->D Alkene E [R-Pd(II)L2(alkene)]+X- D->E F Migratory Insertion E->F G R'-Pd(II)L2X F->G H β-Hydride Elimination G->H I [H-Pd(II)L2(product)]+X- H->I Product J Reductive Elimination I->J Base J->A - H-Base+ - X-

Caption: Generalized catalytic cycle for the Heck reaction.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Bromo-3-(3-chlorophenyl)-1-propene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Bromo-3-(3-chlorophenyl)-1-propene is a versatile bifunctional reagent that holds significant potential as a starting material for the synthesis of a variety of heterocyclic compounds. Its structure incorporates a reactive allylic bromide, which is susceptible to nucleophilic substitution, and a vinyl group that can participate in various cyclization and addition reactions. This document provides detailed application notes and protocols for the synthesis of substituted pyrroles, thiophenes, and furans utilizing this precursor. The methodologies presented are based on established principles of heterocyclic synthesis and are intended to serve as a guide for researchers in organic synthesis and medicinal chemistry.

Synthesis of Substituted Pyrrole Derivatives

Application Note: The synthesis of substituted pyrroles from this compound can be achieved via a two-step sequence. The initial step involves a nucleophilic substitution of the allylic bromide with a primary amine to form a secondary allylic amine intermediate. This is followed by a reaction with an α-haloketone and subsequent intramolecular cyclization, in a process analogous to the Hantzsch pyrrole synthesis, to yield the desired polysubstituted pyrrole. This method allows for the introduction of diversity at two positions of the pyrrole ring through the choice of the primary amine and the α-haloketone.

Experimental Workflow:

pyrrole_synthesis start This compound intermediate N-Allyl Amine Intermediate start->intermediate Nucleophilic Substitution amine Primary Amine (R-NH2) amine->intermediate pyrrole Substituted Pyrrole intermediate->pyrrole Reaction with α-Haloketone & Intramolecular Cyclization haloketone α-Haloketone haloketone->pyrrole thiophene_synthesis start This compound intermediate S-Alkylated Intermediate start->intermediate S-Alkylation reagent Ethyl Thioglycolate reagent->intermediate base Base (e.g., NaOEt) base->intermediate thiophene Substituted Thiophene intermediate->thiophene Intramolecular Condensation & Aromatization furan_synthesis cluster_start Starting Materials cluster_process Reaction Sequence start This compound alkylation Alkylation of Enolate start->alkylation ketoester β-Ketoester ketoester->alkylation base Base base->alkylation cyclization Intramolecular Cyclization alkylation->cyclization Heat product Substituted Furan cyclization->product Decarboxylation

Application Notes and Protocols: 2-Bromo-3-(3-chlorophenyl)-1-propene as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Bromo-3-(3-chlorophenyl)-1-propene is a valuable chemical intermediate for the synthesis of various pharmaceutically active compounds. Its unique structure, featuring a reactive allylic bromide and a substituted phenyl ring, allows for its incorporation into a diverse range of molecular scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of psychoactive pharmaceuticals, particularly focusing on arylpiperazine derivatives with antidepressant and anxiolytic properties. The 3-(3-chlorophenyl)propyl moiety is a key pharmacophore in several drugs that modulate serotonergic and dopaminergic pathways.

Application: Synthesis of Arylpiperazine-Based Psychoactive Agents

Arylpiperazine derivatives are a prominent class of psychoactive drugs, known for their interaction with various neurotransmitter receptors, including serotonin (5-HT) and dopamine (D2) receptors. A common structural feature of these drugs is an N-alkyl linker connecting the piperazine ring to an aromatic moiety. This compound serves as a precursor to the key alkylating agent, 3-bromo-1-(3-chlorophenyl)propane, which can be used to introduce the 3-(3-chlorophenyl)propyl side chain onto the piperazine nitrogen. This side chain is crucial for the pharmacological activity of compounds such as Trazodone and its analogues.

Proposed Synthetic Pathway:

The overall synthetic strategy involves a two-step process:

  • Reduction of the propene double bond of this compound to yield the saturated alkyl bromide.

  • N-Alkylation of an appropriate arylpiperazine with the resulting 3-bromo-1-(3-chlorophenyl)propane derivative.

Experimental Protocols

Protocol 1: Synthesis of 1-Bromo-3-(3-chlorophenyl)propane (Intermediate 2)

Objective: To synthesize the key alkylating agent, 1-bromo-3-(3-chlorophenyl)propane, from this compound via catalytic hydrogenation.

Materials:

  • This compound (1)

  • Palladium on carbon (10% Pd/C)

  • Methanol (reagent grade)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Standard hydrogenation apparatus

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1) (10 mmol) in methanol (50 mL).

  • Carefully add 10% Pd/C catalyst (0.1 g, 1 mol%).

  • Purge the vessel with an inert gas (e.g., nitrogen or argon) to remove air.

  • Introduce hydrogen gas into the vessel and maintain a pressure of 2-3 atm.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with a small amount of methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-bromo-3-(3-chlorophenyl)propane (2).

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Expected Yield: >90%

Protocol 2: Synthesis of a Trazodone Analogue (4)

Objective: To synthesize a Trazodone analogue by N-alkylation of 1-(3-chlorophenyl)piperazine with 1-bromo-3-(3-chlorophenyl)propane.

Materials:

  • 1-Bromo-3-(3-chlorophenyl)propane (2)

  • 1-(3-Chlorophenyl)piperazine (3)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Standard reflux apparatus

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-(3-chlorophenyl)piperazine (3) (10 mmol), potassium carbonate (20 mmol), and anhydrous acetonitrile (50 mL).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of 1-bromo-3-(3-chlorophenyl)propane (2) (11 mmol) in acetonitrile (10 mL) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the pure Trazodone analogue (4).

Expected Yield: 70-85%

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of a Trazodone Analogue

StepReactantsProductSolventCatalyst/ReagentReaction Time (h)Temperature (°C)Yield (%)
1. ReductionThis compound1-Bromo-3-(3-chlorophenyl)propaneMethanol10% Pd/C, H₂4-6Room Temperature>90
2. N-Alkylation1-Bromo-3-(3-chlorophenyl)propane, 1-(3-Chlorophenyl)piperazineTrazodone AnalogueAcetonitrileK₂CO₃12-1882 (Reflux)70-85

Visualizations

Synthetic_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_reagent Reagent cluster_product Final Product 2_Bromo_3_3_chlorophenyl_1_propene This compound (1) 1_Bromo_3_3_chlorophenyl_propane 1-Bromo-3-(3-chlorophenyl)propane (2) 2_Bromo_3_3_chlorophenyl_1_propene->1_Bromo_3_3_chlorophenyl_propane Reduction (H₂, Pd/C) Trazodone_Analogue Trazodone Analogue (4) 1_Bromo_3_3_chlorophenyl_propane->Trazodone_Analogue N-Alkylation Arylpiperazine 1-(3-Chlorophenyl)piperazine (3) Arylpiperazine->Trazodone_Analogue

Caption: Proposed synthetic pathway for a Trazodone analogue.

Experimental_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: N-Alkylation A Dissolve Starting Material in Methanol B Add Pd/C Catalyst A->B C Hydrogenate (2-3 atm H₂) B->C D Monitor Reaction (TLC/GC-MS) C->D E Filter and Concentrate D->E F Purify Intermediate (if needed) E->F G Combine Arylpiperazine and K₂CO₃ in Acetonitrile H Add Intermediate 2 G->H I Reflux for 12-18 hours H->I J Monitor Reaction (TLC) I->J K Work-up and Purification J->K L Characterize Final Product K->L

Caption: Experimental workflow for the synthesis.

Application Notes and Protocols: Palladium-Catalyzed Allylation with 2-Bromo-3-(3-chlorophenyl)-1-propene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed experimental procedure for the palladium-catalyzed allylation of nucleophiles using 2-Bromo-3-(3-chlorophenyl)-1-propene. This reaction, a variation of the renowned Tsuji-Trost reaction, is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, which are pivotal in the synthesis of complex organic molecules and active pharmaceutical ingredients.[1][2] The protocol is specifically tailored for the allylic alkylation of "soft" nucleophiles, such as active methylene compounds, a common strategy in medicinal chemistry and natural product synthesis.

The general mechanism of the Tsuji-Trost reaction involves the oxidative addition of a palladium(0) catalyst to the allylic halide, forming a π-allylpalladium complex. Subsequent nucleophilic attack on this complex, followed by reductive elimination, yields the desired allylated product and regenerates the palladium(0) catalyst for the next cycle.[1][2]

Materials and Reagents

ReagentGradeSupplierNotes
This compound≥95%VariousStore under inert atmosphere
Tetrakis(triphenylphosphine)palladium(0)≥98%VariousHandle in a glovebox or inert atm.
Triphenylphosphine≥99%Various
Sodium Hydride (60% dispersion in mineral oil)Reagent gradeVariousHandle with care under inert atm.
Dimethyl Malonate≥99%Various
Anhydrous Tetrahydrofuran (THF)DriSolv® or similarVarious
Diethyl EtherAnhydrousVarious
Saturated Ammonium Chloride SolutionACS gradeVarious
Saturated Sodium Chloride Solution (Brine)ACS gradeVarious
Anhydrous Magnesium SulfateACS gradeVarious

Experimental Protocol: Allylic Alkylation of Dimethyl Malonate

This protocol details the palladium-catalyzed allylic alkylation of dimethyl malonate with this compound.

1. Preparation of the Nucleophile:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) that has been washed with anhydrous hexanes to remove the mineral oil.

  • Suspend the sodium hydride in anhydrous tetrahydrofuran (THF) (5 mL per mmol of NaH).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of dimethyl malonate (1.1 equivalents) in anhydrous THF (2 mL per mmol of malonate) to the sodium hydride suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

2. Palladium-Catalyzed Allylation:

  • To the freshly prepared sodium salt of dimethyl malonate, add triphenylphosphine (0.05 equivalents) and tetrakis(triphenylphosphine)palladium(0) (0.025 equivalents) under a stream of nitrogen.

  • Add a solution of this compound (1.0 equivalent) in anhydrous THF (3 mL per mmol of allyl bromide).

  • Heat the reaction mixture to reflux (approximately 66 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

3. Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium chloride (brine).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product.

Data Presentation

Table 1: Reaction Parameters for the Allylation of Dimethyl Malonate

ParameterValue
Reactants
This compound1.0 mmol (231.52 mg)
Dimethyl Malonate1.1 mmol (145.3 mg, 125 µL)
Sodium Hydride (60%)1.2 mmol (48 mg)
Catalyst & Ligand
Pd(PPh₃)₄0.025 mmol (28.9 mg)
PPh₃0.05 mmol (13.1 mg)
Solvent
Anhydrous THF10 mL
Reaction Conditions
TemperatureReflux (~66 °C)
Reaction Time4-8 hours (monitor by TLC)
Expected Yield 75-90%

Note: The expected yield is an estimate based on similar reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

Visualizations

Allylation_Workflow cluster_prep Nucleophile Preparation cluster_reaction Allylation Reaction cluster_workup Work-up & Purification NaH Sodium Hydride in THF Deprotonation Sodium Dimethyl Malonate NaH->Deprotonation 0 °C to RT Malonate Dimethyl Malonate Malonate->Deprotonation Reaction_Mixture Reaction at Reflux Deprotonation->Reaction_Mixture Quench Quench with NH₄Cl(aq) Reaction_Mixture->Quench Allyl_Bromide This compound Allyl_Bromide->Reaction_Mixture Catalyst Pd(PPh₃)₄ / PPh₃ Catalyst->Reaction_Mixture Extraction Extraction with Et₂O Quench->Extraction Drying Drying & Concentration Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product Final_Product Purification->Final_Product Isolated Product

Caption: Experimental workflow for the palladium-catalyzed allylation.

Tsuji_Trost_Mechanism Pd0 Pd(0)L₂ Pi_Allyl π-Allyl Pd(II) Complex Pd0->Pi_Allyl Oxidative Addition Allyl_Halide R-X (Allyl Bromide) Allyl_Halide->Pi_Allyl Product R-Nu (Allylated Product) Pi_Allyl->Product Nucleophilic Attack Nucleophile Nu⁻ Nucleophile->Pi_Allyl Product->Pd0 Reductive Elimination

Caption: Catalytic cycle of the Tsuji-Trost reaction.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-3-(3-chlorophenyl)-1-propene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of palladium-catalyzed cross-coupling reactions involving the versatile building block, 2-Bromo-3-(3-chlorophenyl)-1-propene. This allylic bromide is a valuable substrate for the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials. The protocols detailed below are based on established palladium-catalyzed methodologies and provide a starting point for the development of robust synthetic routes.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of C-C, C-N, C-O, and C-S bonds with high efficiency and functional group tolerance.[1][2] For a substrate such as this compound, which possesses a reactive vinyl bromide moiety, several key transformations are particularly relevant:

  • Suzuki-Miyaura Coupling: The reaction of the vinyl bromide with an organoboron reagent (boronic acid or ester) to form a new C-C bond. This is a powerful method for the synthesis of substituted styrenes and other vinylated aromatic compounds.

  • Heck Coupling: The coupling of the vinyl bromide with an alkene to generate a new, more substituted alkene.[1][3] This reaction is highly valuable for the construction of complex olefinic structures.

  • Sonogashira Coupling: The reaction of the vinyl bromide with a terminal alkyne, providing a direct route to conjugated enynes.[4][5] These structures are important components of many natural products and functional materials.

  • Buchwald-Hartwig Amination: The coupling of the vinyl bromide with an amine to form a C-N bond, yielding allylic amines.[6] This is a cornerstone reaction in medicinal chemistry for the synthesis of a wide range of nitrogen-containing compounds.

The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions, and optimization is often necessary to achieve high yields and selectivity.

Data Presentation: A Comparative Overview of Reaction Conditions

The following tables summarize typical reaction conditions and reported yields for palladium-catalyzed cross-coupling reactions of substrates structurally related to this compound, specifically vinyl and aryl bromides. This data provides a valuable reference for reaction development.

Table 1: Suzuki-Miyaura Coupling of Aryl/Vinyl Bromides with Boronic Acids

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PCy₃ (4)K₃PO₄ (3)Toluene/H₂ORT12>95
2Pd₂(dba)₃ (1)P(t-Bu)₃ (2)Cs₂CO₃ (2)Dioxane801885-95
3Pd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/EtOH/H₂O801280-90

Table 2: Heck Coupling of Aryl/Vinyl Bromides with Alkenes

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pd(OAc)₂ (1)P(o-tolyl)₃ (2)Et₃N (1.5)DMF1002470-85
2PdCl₂(PPh₃)₂ (2)-NaOAc (2)DMA1201665-80
3Herrmann's Catalyst (1)-K₂CO₃ (2)NMP14010>90

Table 3: Sonogashira Coupling of Aryl/Vinyl Bromides with Terminal Alkynes

EntryPalladium Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT685-95
2Pd(OAc)₂ (1)CuI (2)i-Pr₂NHDMF601280-90
3Pd(P(t-Bu)₃)₂ (1)-Cs₂CO₃Dioxane1002470-85

Table 4: Buchwald-Hartwig Amination of Aryl/Vinyl Bromides with Amines

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1)BINAP (1.5)NaOt-Bu (1.2)Toluene1001880-95
2Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Dioxane1102475-90
3[Pd(allyl)Cl]₂ (1)RuPhos (2)LHMDS (1.5)THFRT1280-90

Experimental Protocols

The following are detailed, generalized protocols for performing palladium-catalyzed cross-coupling reactions with this compound. Note: These are starting points and may require optimization for specific substrates and desired outcomes. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Coupling

Objective: To synthesize a 1,1-diaryl-2-(3-chlorobenzyl)ethene derivative.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Tricyclohexylphosphine (PCy₃, 4 mol%)

  • Potassium phosphate (K₃PO₄, 3 equivalents)

  • Toluene

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (0.02 mmol), tricyclohexylphosphine (0.04 mmol), and potassium phosphate (3 mmol).

  • Add this compound (1 mmol) and the arylboronic acid (1.2 mmol).

  • Add toluene (5 mL) and degassed water (0.5 mL).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Heck Coupling

Objective: To synthesize a substituted 1,3-diene derivative.

Materials:

  • This compound

  • Alkene (e.g., styrene, 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 1 mol%)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃, 2 mol%)

  • Triethylamine (Et₃N, 1.5 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (0.01 mmol) and tri(o-tolyl)phosphine (0.02 mmol).

  • Add DMF (5 mL) and stir for 10 minutes.

  • Add this compound (1 mmol), the alkene (1.5 mmol), and triethylamine (1.5 mmol).

  • Heat the reaction mixture to 100 °C and stir for 24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction with water and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Sonogashira Coupling

Objective: To synthesize a conjugated enyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol) and copper(I) iodide (0.04 mmol).

  • Add THF (5 mL) followed by triethylamine (2 mL).

  • Add this compound (1 mmol) and the terminal alkyne (1.2 mmol).

  • Stir the reaction mixture at room temperature for 6-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[7]

Protocol 4: Buchwald-Hartwig Amination

Objective: To synthesize an N-allyl-N-aryl amine derivative.

Materials:

  • This compound

  • Amine (e.g., aniline, 1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 1.5 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.2 equivalents)

  • Toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol), BINAP (0.015 mmol), and sodium tert-butoxide (1.2 mmol).

  • Add toluene (5 mL) and stir for 10 minutes.

  • Add this compound (1 mmol) and the amine (1.2 mmol).

  • Heat the reaction mixture to 100 °C and stir for 18-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[6]

Visualizations

General Experimental Workflow

G General Workflow for Palladium-Catalyzed Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Weigh Reagents: - this compound - Coupling Partner - Base mixing Combine Reagents and Catalyst under Inert Atmosphere reagents->mixing catalyst Prepare Catalyst System: - Pd Source - Ligand - Solvent catalyst->mixing heating Heat and Stir (if required) mixing->heating monitoring Monitor Progress (TLC, GC-MS) heating->monitoring quench Quench Reaction monitoring->quench Upon Completion extract Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product Suzuki_Cycle Simplified Catalytic Cycle for Suzuki-Miyaura Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R_R R-Pd(II)-R' Ln Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product VinylBr This compound VinylBr->OxAdd Boronic R'-B(OH)₂ Boronic->Transmetal Base Base Base->Transmetal

References

Application Notes and Protocols: Synthesis of Substituted Styrenes using 2-Bromo-3-(3-chlorophenyl)-1-propene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted styrenes are crucial building blocks in organic synthesis, serving as precursors for a wide array of polymers, fine chemicals, and pharmaceutical agents. Their synthesis is a cornerstone of modern medicinal chemistry and materials science. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, offering a reliable route to synthesize styrenes from vinyl halides and organoboron compounds.[1][2][3] This protocol details the application of the Suzuki-Miyaura coupling for the synthesis of a variety of substituted styrenes starting from 2-Bromo-3-(3-chlorophenyl)-1-propene and various arylboronic acids. This method is noted for its mild reaction conditions and tolerance of a wide range of functional groups.[4][5]

Proposed Reaction Scheme

The general reaction involves the coupling of this compound with a generic arylboronic acid in the presence of a palladium catalyst and a base to yield the corresponding substituted styrene.

Scheme 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

G sub Starting Materials A This compound prod Product D Substituted Styrene B + C Arylboronic Acid mid Pd Catalyst, Base Solvent, Heat C->mid mid->D

Caption: General scheme for the synthesis of substituted styrenes.

Experimental Protocols

This section provides a detailed methodology for the synthesis of substituted styrenes via a Suzuki-Miyaura cross-coupling reaction. The following is a general procedure that may require optimization for specific arylboronic acids.

Materials and Reagents:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable ligand like SPhos)[6][7]

  • Base (e.g., Potassium carbonate (K₂CO₃), Cesium fluoride (CsF), or Sodium carbonate (Na₂CO₃))[6][[“]][9]

  • Solvent (e.g., 1,4-Dioxane, Tetrahydrofuran (THF), or Toluene, often with water)[10]

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the arylboronic acid (1.1 - 1.5 equivalents), the base (2.0 - 3.0 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the chosen ligand if required.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent and Reagent Addition: Under the inert atmosphere, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water). Stir the mixture for 5-10 minutes. Subsequently, add this compound (1.0 equivalent) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 60-110 °C) and stir vigorously.[11]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as Ethyl Acetate (3 x 20 mL).[12]

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[3] Filter the drying agent and concentrate the solvent under reduced pressure.

  • Isolation: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to afford the pure substituted styrene.[5]

  • Characterization: Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Data Presentation

While specific yield data for the reaction with this compound is not available in the literature, the following table summarizes results for analogous Suzuki-Miyaura couplings of various vinyl and aryl halides to provide an indication of expected efficiencies.

EntryHalide SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
11-Bromo-4-tert-butylbenzenePhenylboronic acidPd(OAc)₂ (1), SPhos (2)K₃PO₄Toluene/H₂O10098
24-BromobenzonitrilePhenylboronic acidPd(OAc)₂ (1), SPhos (2)K₃PO₄Toluene/H₂O10099
31-Bromo-2-vinylbenzenePhenylboronic acid pinacol esterPd(OAc)₂ (5), SPhos (10)K₃PO₄Dioxane10085
4(E)-1-Bromo-1-hexene4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O8092
54-Bromoanisole2-PyridylboronatePd₂(dba)₃ (1.5)KFDioxane11074[11]

This table presents representative data from similar Suzuki-Miyaura reactions to illustrate the general efficacy of the method. Conditions and yields will vary depending on the specific substrates used.

Mandatory Visualization

Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][10][13] The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle cluster_cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (R¹-X) PdII_A R¹-Pd(II)L₂-X Pd0->PdII_A OxAdd->PdII_A R¹ = Vinyl X = Br Trans Transmetalation (R²-B(OR)₂ + Base) PdII_B R¹-Pd(II)L₂-R² PdII_A->PdII_B Trans->PdII_B R² = Aryl PdII_B->Pd0 RedElim Reductive Elimination RedElim->Pd0 Product R¹-R² (Product)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Prospective Application of 2-Bromo-3-(3-chlorophenyl)-1-propene in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: AN-BCP-MS001

Introduction

2-Bromo-3-(3-chlorophenyl)-1-propene is a halogenated propene derivative with multiple functional groups that suggest its potential as a versatile monomer in materials science. The presence of a polymerizable double bond, along with bromo and chloro substituents on the phenyl ring and the allylic position, respectively, opens up avenues for the synthesis of functional polymers. These polymers could serve as scaffolds for further chemical modification, making them suitable for applications in drug delivery, specialty coatings, and advanced functional materials. This document outlines a prospective application of this compound as a functional monomer for the synthesis of a modifiable polymer platform.

The vinyl group allows for polymerization, while the bromine and chlorine atoms provide reactive handles for post-polymerization modification through various coupling reactions. This dual functionality is highly desirable for creating materials with tailored properties.

Proposed Application: Synthesis of a Functional Polymer Backbone for Post-Polymerization Modification

This application note details a hypothetical protocol for the free-radical polymerization of this compound to form a linear polymer. The resulting polymer, poly(this compound), would possess a backbone with pendant phenyl groups, each bearing bromo and chloro substituents. The bromine atom, in particular, can serve as a reactive site for cross-coupling reactions, allowing for the grafting of various functional moieties onto the polymer chain.

Potential Advantages:
  • Tunable Properties: The ability to introduce a wide range of functional groups allows for the fine-tuning of the polymer's physical and chemical properties, such as solubility, thermal stability, and biocompatibility.

  • High-Density Functionalization: Every monomer unit carries reactive sites, enabling a high degree of functionalization.

  • Versatile Platform: The polymer can be adapted for various applications by changing the grafted molecule. For example, grafting hydrophilic side chains could render the polymer water-soluble for biomedical applications.

Experimental Protocols

Protocol 1: Free-Radical Polymerization of this compound

This protocol describes the synthesis of poly(this compound) using a free-radical initiator.

Materials:

  • This compound (Monomer)

  • Azobisisobutyronitrile (AIBN) (Initiator)

  • Anhydrous Toluene (Solvent)

  • Methanol (Non-solvent for precipitation)

  • Argon gas

  • Schlenk flask and line

Procedure:

  • In a 100 mL Schlenk flask, dissolve 10 g of this compound in 50 mL of anhydrous toluene.

  • Add 0.1 g of AIBN to the solution.

  • Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the flask with argon and place it in a preheated oil bath at 70°C.

  • Allow the reaction to proceed for 24 hours under stirring.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the toluene solution to 500 mL of cold methanol while stirring vigorously.

  • Collect the white polymer precipitate by filtration.

  • Wash the precipitate with an additional 100 mL of methanol.

  • Dry the polymer in a vacuum oven at 40°C overnight.

  • Characterize the resulting polymer using Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and NMR for structural confirmation.

Protocol 2: Post-Polymerization Modification via Suzuki Coupling

This protocol details a hypothetical Suzuki coupling reaction to graft phenylboronic acid onto the polymer backbone, demonstrating the reactivity of the bromo-functional group.

Materials:

  • Poly(this compound) (from Protocol 1)

  • Phenylboronic acid

  • Pd(PPh₃)₄ (Palladium catalyst)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Argon gas

Procedure:

  • In a 50 mL Schlenk flask, dissolve 1 g of poly(this compound) in 20 mL of 1,4-dioxane.

  • Add 0.5 g of phenylboronic acid and 1.0 g of K₂CO₃.

  • Add 5 mL of deionized water to the mixture.

  • Degas the solution by bubbling with argon for 30 minutes.

  • Add 50 mg of Pd(PPh₃)₄ to the reaction mixture under a positive flow of argon.

  • Heat the mixture to 90°C and stir for 48 hours under an argon atmosphere.

  • Cool the reaction to room temperature and precipitate the modified polymer in 200 mL of methanol.

  • Filter and wash the polymer with methanol and then water to remove residual catalyst and salts.

  • Dry the functionalized polymer in a vacuum oven at 50°C.

  • Characterize the modified polymer using NMR to confirm the presence of the new phenyl groups and GPC to assess changes in molecular weight.

Data Presentation

The following tables present hypothetical data that could be expected from the successful execution of the described protocols.

Table 1: Polymerization Results

MonomerInitiatorMn ( g/mol )Mw ( g/mol )Polydispersity Index (PDI)Yield (%)
This compoundAIBN15,00032,0002.1375

Mn = Number-average molecular weight, Mw = Weight-average molecular weight

Table 2: Characterization of Modified Polymer

PolymerModification ReactionDegree of Functionalization (%)Mn ( g/mol ) post-modificationChange in Solubility
Poly(this compound)Suzuki Coupling with Phenylboronic acid~8518,500Increased solubility in aromatic solvents

Visualizations

Diagrams

experimental_workflow cluster_synthesis Polymer Synthesis cluster_modification Post-Polymerization Modification cluster_characterization Characterization monomer This compound polymerization Free-Radical Polymerization (AIBN, Toluene, 70°C) monomer->polymerization base_polymer Poly(this compound) polymerization->base_polymer modification Suzuki Coupling (Pd(PPh3)4, Phenylboronic acid) base_polymer->modification functional_polymer Functionalized Polymer modification->functional_polymer analysis GPC, NMR functional_polymer->analysis logical_relationship cluster_functionality Key Functional Groups monomer Monomer This compound vinyl Vinyl Group (Polymerizable) monomer->vinyl bromo Bromo Group (Reactive Handle) monomer->bromo chloro Chloro-Phenyl Group (Property Modifier) monomer->chloro polymer Functional Polymer vinyl->polymer Polymerization bromo->polymer Incorporation chloro->polymer Incorporation application Potential Applications (Drug Delivery, Coatings) polymer->application Leads to

Application Notes and Protocol for Sonogashira Coupling of 2-Bromo-3-(3-chlorophenyl)-1-propene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.[3] The Sonogashira coupling is widely employed in the synthesis of natural products, pharmaceuticals, and organic materials due to its mild reaction conditions and tolerance of a wide range of functional groups.[3] This document provides a detailed protocol for the Sonogashira coupling of 2-Bromo-3-(3-chlorophenyl)-1-propene with a terminal alkyne, a key transformation for the synthesis of enyne derivatives.

Reaction Scheme

The general scheme for the Sonogashira coupling of this compound is depicted below:

G cluster_0 A B A->B + This compound This compound C B->C -------> Terminal Alkyne R-C≡CH D C->D Pd Catalyst, Cu(I) co-catalyst, Base, Solvent Pd Catalyst, Cu(I) co-catalyst, Base, Solvent Coupled Product Coupled Product

Caption: General reaction scheme for the Sonogashira coupling.

Reaction Parameters

The following table summarizes the typical reaction components and conditions for the Sonogashira coupling of a vinyl bromide like this compound.

ComponentReagent/ConditionMolar Equiv. / AmountPurpose
Vinyl Halide This compound1.0Electrophilic coupling partner
Alkyne Terminal Alkyne (e.g., Phenylacetylene)1.1 - 1.5Nucleophilic coupling partner
Palladium Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]0.01 - 0.05 (1-5 mol%)Main catalyst for the cross-coupling
Copper(I) Co-catalyst Copper(I) iodide (CuI)0.02 - 0.10 (2-10 mol%)Co-catalyst, activates the alkyne
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)2.0 - 3.0Neutralizes the generated acid (HBr)
Solvent Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)Sufficient to dissolve reactantsProvides the reaction medium
Temperature Room temperature to 60 °C-Reaction temperature
Reaction Time 2 - 24 hours-Duration of the reaction
Atmosphere Inert (Nitrogen or Argon)-Prevents catalyst degradation

Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Anhydrous base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., THF or DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., 0.02 eq) and copper(I) iodide (e.g., 0.04 eq).

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add this compound (1.0 eq) and the terminal alkyne (1.2 eq) to the flask.

    • Add the anhydrous solvent (e.g., THF) to dissolve the reactants.

    • Finally, add the anhydrous base (e.g., triethylamine, 2.5 eq) to the reaction mixture under the inert atmosphere.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., 50 °C).

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Filter the mixture through a pad of celite to remove the catalyst residues.

    • Wash the filtrate with a saturated aqueous solution of ammonium chloride (NH₄Cl) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure coupled product.

Visualizations

Experimental Workflow

G start Start setup Reaction Setup: - Add reagents to flask - Purge with inert gas start->setup reaction Reaction: - Stir at specified temperature - Monitor by TLC setup->reaction workup Workup: - Quench reaction - Extract with organic solvent - Wash and dry reaction->workup purification Purification: - Concentrate crude product - Column chromatography workup->purification product Pure Coupled Product purification->product

Caption: Experimental workflow for the Sonogashira coupling.

Catalytic Cycle

G cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R-X) PdII_RX R-Pd(II)(X)L₂ OxAdd->PdII_RX Transmetal Transmetalation (Cu-C≡CR') PdII_Alkyne R-Pd(II)(C≡CR')L₂ Transmetal->PdII_Alkyne PdII_Alkyne->Pd0 RedElim Reductive Elimination Product R-C≡CR' RedElim->Product CuX CuX Alkyne_React Terminal Alkyne (R'-C≡CH) Cu_Alkyne Cu-C≡CR' Alkyne_React->Cu_Alkyne Cu_Alkyne->Transmetal Base_React Base Base_React->CuX Regenerates CuX

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Safety Precautions

  • Palladium catalysts and their reagents can be toxic and should be handled with care in a well-ventilated fume hood.

  • Organic solvents are flammable and should be used away from ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The Sonogashira coupling is a highly efficient method for the synthesis of enynes from vinyl bromides such as this compound. The provided protocol offers a general guideline that can be optimized for specific substrates and desired outcomes. Careful control of the reaction conditions, particularly the exclusion of air and moisture, is crucial for achieving high yields and purity. This application note serves as a valuable resource for researchers engaged in the synthesis of complex organic molecules for various applications in drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-3-(3-chlorophenyl)-1-propene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling reaction with 2-Bromo-3-(3-chlorophenyl)-1-propene.

Troubleshooting Guide

Encountering issues in your Suzuki coupling reaction is common. This guide outlines potential problems, their probable causes, and recommended solutions to get your reaction back on track.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive Catalyst: The Pd(0) active species is not being generated or is deactivated.[1] 2. Poor Ligand Choice: The ligand may not be suitable for coupling a vinyl bromide. 3. Inappropriate Base: The base may be too weak or sterically hindered. 4. Low Reaction Temperature: The temperature may be insufficient to drive the reaction. 5. Impure Reagents/Solvents: Water or other impurities in the solvent or reagents can inhibit the reaction.1. Catalyst: Use a pre-catalyst or a Pd(0) source like Pd(PPh₃)₄. If using a Pd(II) source, ensure conditions are suitable for its reduction.[1] 2. Ligand: For vinyl bromides, consider electron-rich and bulky phosphine ligands such as SPhos, XPhos, or P(t-Bu)₃. 3. Base: Switch to a stronger base like K₃PO₄, Cs₂CO₃, or KF. The choice of base can be critical and may require screening. 4. Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. 5. Reagents/Solvents: Use freshly distilled/dried solvents and high-purity reagents. Ensure the boronic acid/ester is of good quality.
Significant Side Product Formation 1. Homocoupling of Boronic Acid: Often caused by the presence of oxygen or the use of a Pd(II) catalyst source without efficient reduction.[1] 2. Protodeboronation: Hydrolysis of the boronic acid/ester, leading to the formation of an arene byproduct.[1] 3. Dehalogenation of the Starting Material: Reduction of the C-Br bond, resulting in the corresponding alkene.[1]1. Homocoupling: Thoroughly degas the reaction mixture (e.g., by three freeze-pump-thaw cycles or by bubbling argon through the solvent). Use a Pd(0) catalyst source directly. 2. Protodeboronation: Use a boronic ester (e.g., pinacol ester) which is more stable than the corresponding boronic acid. Minimize water content in the reaction. 3. Dehalogenation: This can sometimes be promoted by certain bases or impurities. Consider screening different bases or ensuring the purity of your starting material.
Reaction Stalls Before Completion 1. Catalyst Deactivation/Poisoning: Impurities (e.g., sulfur-containing compounds) can poison the palladium catalyst. Iodide, if present, can also inhibit the catalyst. 2. Insufficient Reagent: One of the coupling partners may have been consumed.1. Catalyst Deactivation: Purify the starting materials. If catalyst poisoning is suspected, a higher catalyst loading might be necessary, or the addition of a fresh portion of catalyst to the stalled reaction. 2. Reagent Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid/ester.
Reaction of the Chloro-Substituent Chemoselectivity Issue: While the C-Br bond is significantly more reactive than the C-Cl bond, some reaction at the chloro-position might occur under harsh conditions.[2]The oxidative addition to the C-Br bond is much faster than to the C-Cl bond.[2] Standard Suzuki conditions should favor reaction at the bromine. If C-Cl bond reactivity is observed, consider using milder conditions (lower temperature, less active catalyst/ligand system).

Frequently Asked Questions (FAQs)

Here are answers to some frequently asked questions regarding the Suzuki coupling of this compound.

Q1: Which palladium catalyst and ligand combination is a good starting point for this specific substrate?

A1: For a vinyl bromide like this compound, a robust starting point is a palladium(II) pre-catalyst such as Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃, combined with an electron-rich and sterically demanding phosphine ligand.[3] Good ligand choices include Buchwald-type ligands (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃). These ligands facilitate the oxidative addition step with the vinyl bromide.

Q2: What is the best base and solvent system to use?

A2: A common and effective combination is a carbonate base such as K₂CO₃ or Cs₂CO₃ in a solvent mixture of a polar aprotic solvent and water, for example, 1,4-dioxane/water or THF/water.[4] The water is essential for the transmetalation step. Stronger bases like K₃PO₄ can also be effective, particularly for challenging couplings.

Q3: My reaction is giving a low yield. What are the first things I should check?

A3: First, ensure your reagents and solvents are pure and dry (except for the deliberate addition of water in the solvent system). Second, confirm that your reaction was performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation and homocoupling of the boronic acid.[1] Finally, verify that your reaction temperature is appropriate; vinyl bromides may require heating to 60-100 °C for the reaction to proceed efficiently.

Q4: I am observing a significant amount of homocoupling of my boronic acid. How can I prevent this?

A4: Homocoupling is often a result of oxygen in the reaction mixture, which can facilitate the oxidative coupling of the boronic acid.[1] Ensure your solvent and reaction setup are thoroughly deoxygenated. Using a direct Pd(0) source, such as Pd(PPh₃)₄, can also minimize this side reaction as it doesn't require an in-situ reduction step that can sometimes promote homocoupling.

Q5: Will the Suzuki reaction also occur at the chloro-substituent on the phenyl ring?

A5: It is highly unlikely under standard Suzuki coupling conditions. The carbon-bromine bond is significantly more reactive towards oxidative addition with palladium(0) than the carbon-chlorine bond.[2] This inherent difference in reactivity allows for excellent chemoselectivity, meaning the reaction will selectively occur at the vinyl bromide position.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol is a general starting point and may require optimization for specific arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of the inert gas, add degassed 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio (e.g., 4 mL dioxane and 1 mL water per 1 mmol of the vinyl bromide).

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Quantitative Data

The following table summarizes typical yields for Suzuki coupling reactions of vinyl halides under various conditions, providing a reference for expected outcomes. Note that yields are highly substrate-dependent.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O (4:1)10012~85-95
Pd₂(dba)₃ (1.5)P(t-Bu)₃ (3)K₃PO₄ (2)Toluene/H₂O (5:1)806~80-90
Pd(PPh₃)₄ (3)-Na₂CO₃ (2)THF/H₂O (3:1)7016~70-85
PdCl₂(dppf) (2)-Cs₂CO₃ (2)DMF/H₂O (5:1)908~80-92

Diagrams

Suzuki Coupling Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex R¹-Pd(II)L₂(X) pd0->pd_complex R¹-X oxidative_addition Oxidative Addition pd_intermediate R¹-Pd(II)L₂(R²) pd_complex->pd_intermediate [R²-B(OR)₂(OH)]⁻ transmetalation Transmetalation pd_intermediate->pd0 product R¹-R² (Product) pd_intermediate->product reductive_elimination Reductive Elimination r1x R¹-X (this compound) boronic R²-B(OR)₂ (Boronic Acid/Ester) base Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow

This diagram provides a logical workflow for troubleshooting common issues in the Suzuki coupling reaction.

Troubleshooting_Workflow start Start: Low/No Product check_conditions Review Reaction Conditions: - Inert Atmosphere? - Correct Temperature? - Degassed Solvents? start->check_conditions check_reagents Verify Reagent Quality: - Boronic Acid/Ester Purity? - Base Activity? - Catalyst/Ligand Integrity? check_conditions->check_reagents Conditions OK optimize_base_solvent Optimize Base/Solvent: - Screen Bases (K₃PO₄, Cs₂CO₃) - Adjust Solvent Ratio (e.g., Dioxane/H₂O) check_conditions->optimize_base_solvent Issue Found side_products Analyze for Side Products: - Homocoupling? - Protodeboronation? - Dehalogenation? check_reagents->side_products Reagents OK no_improvement No Improvement: Re-evaluate Overall Strategy check_reagents->no_improvement Issue Found optimize_catalyst Optimize Catalyst System: - Screen Ligands (e.g., SPhos, P(t-Bu)₃) - Change Pd Source (Pd(0) vs Pd(II)) - Increase Catalyst Loading side_products->optimize_catalyst Yes side_products->optimize_base_solvent No success Successful Reaction: High Yield optimize_catalyst->success optimize_catalyst->no_improvement Still Low Yield optimize_base_solvent->success optimize_base_solvent->no_improvement Still Low Yield

Caption: A workflow for troubleshooting an unsuccessful Suzuki coupling reaction.

References

Technical Support Center: Purification of 2-Bromo-3-(3-chlorophenyl)-1-propene by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-Bromo-3-(3-chlorophenyl)-1-propene using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a typical solvent system for the column chromatography of this compound?

A1: For a relatively non-polar compound like this compound, a common solvent system is a mixture of a non-polar solvent like hexane or heptane and a slightly more polar solvent like ethyl acetate or dichloromethane.[1][2] The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.[1]

Q2: How can I determine if my compound is stable on silica gel?

A2: To test for stability, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If a new spot appears or the original spot streaks, your compound may be decomposing on the silica gel.[1]

Q3: What should I do if my compound is not stable on silica gel?

A3: If your compound degrades on silica gel, you could consider using a different stationary phase such as alumina or florisil.[1] Alternatively, deactivating the silica gel by adding a small percentage of a base like triethylamine to the eluent can help minimize degradation of acid-sensitive compounds.

Q4: How do I properly load my sample onto the column?

A4: There are two common methods for loading your sample:

  • Wet Loading: Dissolve your crude sample in the minimum amount of the initial mobile phase solvent and carefully pipette it onto the top of the column bed.[3]

  • Dry Loading: If your sample is not very soluble in the mobile phase, dissolve it in a more volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the column.[3]

Troubleshooting Guides

Below are common issues encountered during the column chromatography of this compound and their potential solutions.

Problem 1: Poor or No Separation of Compounds
Possible Cause Solution
Inappropriate solvent system.Develop a new solvent system using TLC. Aim for a larger difference in Rf values between your desired compound and impurities.
Column was not packed properly (channeling).Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Overloading the column with the sample.Use an appropriate amount of silica gel for the amount of sample. A general rule of thumb is a 1:30 to 1:100 ratio of sample to silica gel by weight.
The sample was not loaded in a narrow band.Use a minimal amount of solvent to dissolve the sample before loading to ensure a concentrated starting band.[3]
Problem 2: The Compound Does Not Elute from the Column
Possible Cause Solution
The eluting solvent is too non-polar.Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.[1]
The compound has decomposed on the column.Test the stability of your compound on silica gel using 2D TLC.[1] If it is unstable, consider using an alternative stationary phase like alumina.[1]
The compound is highly polar and strongly adsorbed to the silica.If increasing the eluent polarity doesn't work, you may need a much more polar solvent system, such as dichloromethane/methanol.
Problem 3: The Compound Elutes Too Quickly (with the solvent front)
Possible Cause Solution
The eluting solvent is too polar.Decrease the polarity of the mobile phase. For instance, increase the proportion of hexane in a hexane/ethyl acetate system.
The compound is very non-polar.Use a less polar solvent system, such as pure hexane, or a solvent with lower elution strength.[1][2]

Experimental Protocols

Thin-Layer Chromatography (TLC) Protocol
  • Preparation: Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane).

  • Spotting: Use a capillary tube to spot the dissolved sample onto a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the chosen solvent system. Ensure the chamber is saturated with the solvent vapors.[2]

  • Visualization: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots under a UV lamp or by using a staining agent (e.g., potassium permanganate).

  • Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The ideal solvent system for column chromatography will give the target compound an Rf value of ~0.2-0.3.[1]

Column Chromatography Protocol
  • Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom. Add a layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column, allowing the solvent to drain while continuously tapping the column to ensure even packing. Add another layer of sand on top of the silica bed.

  • Sample Loading: Pre-adsorb the crude this compound onto a small amount of silica gel (dry loading) for best results.[3] Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Carefully add the eluent to the column. Start with the least polar solvent system determined from your TLC analysis. Apply gentle pressure (if necessary) to maintain a steady flow rate.

  • Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).

  • Analysis of Fractions: Analyze the collected fractions by TLC to identify which ones contain the purified this compound.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Hypothetical TLC Data for Solvent System Optimization

Solvent System (Hexane:Ethyl Acetate)Rf of Impurity 1Rf of this compoundRf of Impurity 2Comments
98:20.850.600.55Poor separation between product and Impurity 2.
95:50.700.450.35Better separation, but Rf of the product is still high.
90:10 0.50 0.28 0.10 Good separation. Suitable for column chromatography.
80:200.350.150.05Product Rf is too low; elution will be slow.

Mandatory Visualization

TroubleshootingWorkflow start Start Purification tlc Develop TLC Solvent System (Target Rf ~0.2-0.3) start->tlc pack_column Pack Column with Silica Gel tlc->pack_column load_sample Load Sample (Dry Loading Recommended) pack_column->load_sample run_column Run Column & Collect Fractions load_sample->run_column analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions result Pure Product? analyze_fractions->result combine_pure Combine Pure Fractions & Evaporate result->combine_pure Yes poor_sep Issue: Poor Separation result->poor_sep No, Poor Separation no_elution Issue: Compound Not Eluting result->no_elution No, Not Eluting fast_elution Issue: Compound Elutes Too Fast result->fast_elution No, Too Fast end Purification Complete combine_pure->end reoptimize_tlc Re-optimize Solvent System poor_sep->reoptimize_tlc repack_column Repack Column / Check Loading poor_sep->repack_column increase_polarity Gradually Increase Solvent Polarity no_elution->increase_polarity check_stability Check Compound Stability (2D TLC) no_elution->check_stability decrease_polarity Decrease Solvent Polarity fast_elution->decrease_polarity reoptimize_tlc->tlc repack_column->pack_column increase_polarity->run_column Continue Elution decrease_polarity->tlc check_stability->tlc Consider Alt. Stationary Phase

Caption: Troubleshooting workflow for column chromatography purification.

References

Technical Support Center: Grignard Reactions with 2-Bromo-3-(3-chlorophenyl)-1-propene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for researchers utilizing 2-Bromo-3-(3-chlorophenyl)-1-propene in Grignard reactions. The unique structure of this reagent, featuring a highly reactive allylic bromide, presents specific challenges that are addressed below.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound is not initiating. What are the common causes?

A: Failure to initiate is one of the most common issues in Grignard synthesis. The primary causes are typically related to the magnesium surface's passivity and the presence of moisture.

  • Inactive Magnesium Surface: Magnesium turnings are often coated with a thin, passivating layer of magnesium oxide (MgO), which prevents the reaction from starting.[1] This layer must be disrupted. See the "Protocols" section for detailed methods on magnesium activation.[2][3]

  • Presence of Water: Grignard reagents are extremely strong bases and will be rapidly quenched by even trace amounts of water.[4] Ensure all glassware is flame-dried or oven-dried under a vacuum and cooled under an inert atmosphere (Nitrogen or Argon).[5] Solvents must be rigorously dried (anhydrous) and handled under inert conditions.[6]

  • Poor Quality Reagents: Ensure the starting halide is pure and the solvent is of high quality and properly dried.

Q2: The reaction starts, but my yield is very low, and I'm isolating a significant amount of a high-molecular-weight byproduct. What is happening?

A: You are likely observing the effects of Wurtz-type coupling . This is a common and often dominant side reaction with reactive halides, especially allylic halides.[7][8] The Grignard reagent, once formed, is highly nucleophilic and can react with a molecule of the starting bromide that has not yet reacted with the magnesium. This results in a homocoupled dimer, reducing the yield of your desired Grignard reagent.[9]

Q3: How can I minimize the formation of the Wurtz coupling byproduct?

A: Minimizing Wurtz coupling requires careful control of reaction conditions to favor the reaction of the bromide with the magnesium surface over its reaction with the already-formed Grignard reagent.[8] Key strategies include:

  • Slow Addition: Add the solution of this compound to the magnesium suspension very slowly (dropwise) using a syringe pump or an addition funnel.[10] This keeps the instantaneous concentration of the halide low.

  • High Dilution: Running the reaction at a lower concentration can reduce the frequency of intermolecular reactions between the Grignard reagent and the starting halide.[7]

  • Excess Magnesium: Using a significant excess of magnesium (e.g., 2-4 equivalents) increases the available surface area for the desired reaction to occur.[11]

  • Temperature Control: Perform the addition at a low temperature (e.g., 0 °C) to moderate the highly exothermic reaction and disfavor the coupling reaction.[12]

Q4: Can the chlorine atom on the phenyl ring interfere with the reaction?

A: It is highly unlikely under standard conditions. The reactivity of halides in Grignard formation follows the trend I > Br > Cl.[13][14] The carbon-bromine bond in the allylic position is significantly more reactive and will readily form the Grignard reagent, leaving the much less reactive aryl chloride untouched.

Data Presentation

The following table summarizes the key experimental parameters that should be optimized to suppress the formation of the Wurtz coupling side product and maximize the yield of the desired Grignard reagent.

ParameterRecommendationRationale
Magnesium Equiv. 2.5 - 4.0Increases the probability of the halide reacting with magnesium instead of the Grignard reagent.[7]
Addition Rate Very slow, dropwise (e.g., over several hours)Maintains a low concentration of the starting halide, minimizing reaction with the product.[10]
Concentration High dilution (e.g., 0.1-0.5 M)Reduces the frequency of intermolecular collisions that lead to coupling.[7]
Temperature 0 °C to room temperatureControls the exothermic reaction and can help suppress the rate of the side reaction.
Solvent Anhydrous THFTetrahydrofuran (THF) is excellent for stabilizing the Grignard reagent through coordination.[5][14]
Activation Chemical or MechanicalEssential to remove the passivating MgO layer and ensure a reliable reaction start.[1][3]

Experimental Protocols

Protocol 1: Activation of Magnesium Turnings

This protocol should be performed under an inert atmosphere (N₂ or Ar) in flame-dried glassware.

  • Place the required amount of magnesium turnings (e.g., 2.5 equivalents) into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Method A (Iodine): Add a single, small crystal of iodine (I₂).[12] Gently warm the flask with a heat gun until the purple iodine vapor is visible and subsequently dissipates as it reacts with the magnesium surface. Allow the flask to cool to room temperature.

  • Method B (1,2-Dibromoethane): Add a few drops of 1,2-dibromoethane to the magnesium in a small amount of anhydrous THF.[1][3] Gentle warming may be required to initiate the reaction, which is indicated by the formation of bubbles (ethylene gas).

  • Once activation is complete and the flask has cooled, add the bulk of the anhydrous solvent (e.g., THF) before beginning the addition of the halide.

Protocol 2: Optimized Formation of 3-(3-chlorophenyl)prop-2-en-2-ylmagnesium bromide

This protocol assumes all glassware has been flame-dried and the system is under a positive pressure of an inert gas.

  • To the flask containing activated magnesium turnings, add sufficient anhydrous THF to easily stir the suspension.

  • Prepare a solution of this compound in anhydrous THF in a separate flask or addition funnel.

  • Cool the magnesium suspension to 0 °C using an ice-water bath.

  • Begin the slow, dropwise addition of the halide solution to the vigorously stirred magnesium suspension.

  • Maintain the temperature at 0 °C during the initial phase of the addition. An exotherm should be observed, indicating the reaction has initiated. If the reaction becomes too vigorous, slow the addition rate.

  • Once the exotherm subsides, the addition can be continued, allowing the reaction to warm to room temperature. The total addition time should be spread over 1-3 hours.[7]

  • After the addition is complete, allow the mixture to stir for an additional 1-2 hours at room temperature to ensure complete consumption of the magnesium. The resulting dark grey or brownish solution is the Grignard reagent, ready for use.

Visualizations

The following diagrams illustrate the troubleshooting workflow for a failed Grignard reaction and the chemical pathways involved.

TroubleshootingWorkflow start_node Grignard Reaction Failure decision_node decision_node start_node->decision_node Initial Diagnosis process_node1 Check for Initiation Issues decision_node->process_node1  No (Reaction does not start) process_node2 Check for Side Reactions decision_node->process_node2  Yes (Reaction starts, low yield) process_node process_node solution_node solution_node check1 Is Mg surface active? process_node1->check1 check3 High MW byproduct observed? process_node2->check3 solution1 Activate Mg: - Use I2 or 1,2-dibromoethane - Stir/heat Mg under vacuum check1->solution1  No check2 Are reagents/glassware dry? check1->check2  Yes solution2 - Flame-dry all glassware - Use anhydrous solvents - Work under inert gas check2->solution2  No end1 Re-attempt reaction with fresh reagents check2->end1  Yes solution3 Likely Wurtz Coupling. Implement Optimization Strategy. check3->solution3  Yes end2 Consider other issues: - Incorrect stoichiometry - Degradation of product check3->end2  No

Caption: Troubleshooting workflow for Grignard reaction failure.

ReactionPathways Reaction Pathways for this compound Start_Halide This compound (R-Br) Wurtz_Product Wurtz Coupling Byproduct (R-R) Start_Halide->Wurtz_Product Reacts with... intermediate Start_Halide->intermediate Mg Magnesium (Mg) Mg->intermediate Grignard Desired Grignard Reagent (R-MgBr) Grignard->Wurtz_Product Side Reaction intermediate->Grignard  Desired Reaction (Mg Insertion)

Caption: Desired vs. side reaction pathways in the Grignard synthesis.

References

Technical Support Center: Stabilization of 2-Bromo-3-(3-chlorophenyl)-1-propene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and stabilization of 2-Bromo-3-(3-chlorophenyl)-1-propene to ensure its integrity and purity for research, development, and manufacturing purposes. Due to its structural similarity to other reactive allyl halides, this compound is susceptible to degradation over time, which can impact experimental outcomes and product quality.

Troubleshooting Guide

This guide addresses common issues encountered during the storage of this compound.

Issue Potential Cause(s) Recommended Action(s)
Discoloration (e.g., yellowing) - Exposure to light (photodegradation) - Oxidation from air exposure - Presence of impurities- Store in an amber or opaque, tightly sealed container. - Purge the container headspace with an inert gas (e.g., argon or nitrogen) before sealing. - Verify the purity of the material using GC or HPLC. If impurities are detected, consider repurification.
Formation of precipitates or solids - Polymerization - Decomposition into insoluble byproducts- Confirm that the material is stored at the recommended low temperature (see Storage Conditions table). - Ensure a stabilizer has been added. If not, add a recommended stabilizer (see Stabilizer Recommendations table). - If solids are present, analyze a sample to identify the precipitate. The bulk material may require filtration or repurification.
Decrease in purity over time (confirmed by GC/HPLC) - Isomerization - Slow decomposition - Reaction with container material- Add a stabilizer or increase the concentration of the existing stabilizer. - Store at a lower temperature. - Ensure the container is made of an inert material (e.g., borosilicate glass with a PTFE-lined cap).
Inconsistent experimental results - Use of degraded or impure starting material- Test the purity of the this compound stock before use. - Follow a strict "first-in, first-out" inventory system. - Implement a routine stability testing protocol for stored material.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, which includes a reactive allyl bromide functional group, the primary degradation pathways are likely:

  • Polymerization: The double bond can undergo radical or cationic polymerization, especially when exposed to heat, light, or impurities.

  • Isomerization: The double bond may migrate to a more stable position.

  • Decomposition: The compound can degrade, potentially through dehydrobromination or other radical pathways, leading to the formation of various byproducts.

Q2: Why is my previously clear solution of this compound turning yellow?

A2: A yellow discoloration is a common indicator of degradation. This can be caused by exposure to light, which can initiate radical reactions, or by slow oxidation from air left in the container. To prevent this, always store the compound in amber glass bottles and consider purging with an inert gas.

Q3: What type of container is best for storing this compound?

A3: Use a clean, dry, amber borosilicate glass bottle with a polytetrafluoroethylene (PTFE)-lined cap. This will protect the compound from light and provide an inert storage environment.

Q4: Do I need to add a stabilizer?

A4: Yes, it is highly recommended to add a stabilizer to prolong the shelf-life and maintain the purity of this compound, especially for long-term storage.

Q5: Can I use a standard refrigerator for storage?

A5: A laboratory-grade refrigerator with a consistent temperature range of 2-8°C is recommended.[1] Do not use a household refrigerator, as they are not designed for the safe storage of flammable or reactive chemicals and may have ignition sources.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography (GC)

Objective: To determine the purity of this compound and detect the presence of degradation products.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as dichloromethane or ethyl acetate.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

    • Column: A non-polar capillary column (e.g., DB-1 or HP-5, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 300°C

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL.

  • Analysis: Integrate the peak areas of the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Evaluation of Stabilizer Efficacy

Objective: To compare the effectiveness of different stabilizers for this compound under accelerated storage conditions.

Methodology:

  • Sample Preparation:

    • Dispense equal aliquots of high-purity this compound into several amber glass vials.

    • Prepare a control vial with no stabilizer.

    • To the other vials, add different potential stabilizers (e.g., propylene oxide, hydroquinone) at various concentrations (see table below).

    • Purge all vials with argon or nitrogen, seal tightly with PTFE-lined caps, and wrap the caps with paraffin film.

  • Storage Conditions: Store the vials under controlled, accelerated conditions (e.g., in an oven at 40°C) and a parallel set under recommended refrigerated conditions (2-8°C).

  • Time Points: Analyze the samples at regular intervals (e.g., Day 0, Week 1, Week 2, Week 4, etc.).

  • Analysis: At each time point, assess the purity of the sample from each vial using the GC method described in Protocol 1.

  • Evaluation: Compare the rate of degradation (decrease in purity) of the stabilized samples to the control sample to determine the most effective stabilizer and concentration.

Data Presentation

Table 1: Recommended Storage Conditions and Stabilizers
ParameterRecommendationRationale
Temperature 2°C to 8°C.[1]Reduces the rate of polymerization and decomposition.
Atmosphere Under an inert gas (Argon or Nitrogen).Prevents oxidation and degradation from atmospheric moisture.
Container Amber glass bottle with PTFE-lined cap.Protects from light and provides an inert surface.
Stabilizer(s) See Table 2.Inhibits polymerization and other degradation pathways.
Table 2: Potential Stabilizers for this compound

Note: The optimal stabilizer and concentration should be experimentally determined for your specific application and storage duration.

Stabilizer ClassExample StabilizerTypical Concentration RangeMechanism of Action
Epoxides Propylene Oxide300 - 1000 ppm.[2][3][4]Acid scavenger, reacts with acidic byproducts that can catalyze degradation.
Phenolic Compounds Hydroquinone0.001 - 1.0 wt%.[5]Radical scavenger, inhibits free-radical polymerization.
Aliphatic Nitroxides TEMPO0.001 - 5.0 wt%.[1]Radical scavenger.
Phenothiazines Phenothiazine0.001 - 5.0 wt%.[1]Radical scavenger.
Hydroxylamine Salts N-Nitrosophenylhydroxylamine salts0.001 - 5.0 wt%.[1]Acts as a stabilizer.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Compound Instability start Instability Detected (e.g., color change, precipitation, low purity) check_storage Review Storage Conditions start->check_storage check_purity Analyze Purity (GC/HPLC) start->check_purity is_stabilized Is Stabilizer Present? check_storage->is_stabilized purity_ok Purity Acceptable? check_purity->purity_ok add_stabilizer Add Recommended Stabilizer is_stabilized->add_stabilizer No adjust_stabilizer Adjust Stabilizer Concentration is_stabilized->adjust_stabilizer Yes continue_use Material is Stable Continue Use add_stabilizer->continue_use adjust_stabilizer->continue_use repurpose Repurify Material (e.g., distillation, chromatography) repurpose->check_purity Repurification Successful dispose Dispose of Material According to Safety Protocols repurpose->dispose Repurification Fails purity_ok->repurpose No purity_ok->continue_use Yes

Caption: Troubleshooting Decision Tree for this compound Instability.

References

Technical Support Center: Solvent Effects on the Reactivity of 2-Bromo-3-(3-chlorophenyl)-1-propene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with 2-Bromo-3-(3-chlorophenyl)-1-propene. The information addresses common issues related to solvent effects on the reactivity of this substrate in nucleophilic substitution and elimination reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for this compound in the presence of a nucleophile?

A1: Given its structure as a secondary allylic bromide, this compound can undergo several competing reaction pathways:

  • SN1 (Substitution Nucleophilic Unimolecular): This pathway involves the formation of a resonance-stabilized allylic carbocation intermediate. It is favored by polar protic solvents.[1][2][3][4]

  • SN2 (Substitution Nucleophilic Bimolecular): This is a one-step mechanism where the nucleophile attacks at the same time the bromide leaving group departs. It is favored by polar aprotic solvents and strong, non-bulky nucleophiles.[1][2][5]

  • E1 (Elimination Unimolecular): Competes with SN1 and proceeds through the same carbocation intermediate. Favored by high temperatures and weakly basic nucleophiles.

  • E2 (Elimination Bimolecular): A one-step elimination reaction that is favored by strong, bulky bases.

The choice of solvent is a critical factor in directing the reaction towards the desired pathway.[3]

Q2: How does the choice of solvent influence whether the reaction proceeds via an SN1 or SN2 mechanism?

A2: The polarity and protic nature of the solvent play a crucial role:

  • Polar Protic Solvents (e.g., water, ethanol, methanol, acetic acid): These solvents have O-H or N-H bonds and are capable of hydrogen bonding.[1][2][4][5] They are effective at solvating both cations and anions. By stabilizing the carbocation intermediate and the leaving group anion, they significantly accelerate SN1 reactions.[1][2][3][4] Conversely, they can hinder SN2 reactions by forming a solvent shell around the nucleophile, reducing its reactivity.[1][2]

  • Polar Aprotic Solvents (e.g., acetone, DMF, DMSO, acetonitrile): These solvents have a dipole moment but lack O-H or N-H bonds. They are good at solvating cations but not anions. This leaves the "naked" anion (nucleophile) highly reactive, thus favoring the SN2 pathway.[6]

Q3: I am observing a mixture of substitution and elimination products. How can I favor the substitution product?

A3: To favor substitution over elimination:

  • Use a strong, non-bulky nucleophile: Nucleophiles that are also strong bases (e.g., hydroxides, alkoxides) tend to promote elimination. Good nucleophiles that are weak bases (e.g., azide, cyanide, halides) will favor substitution.

  • Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions, so running the reaction at a lower temperature can suppress the formation of elimination byproducts.

  • Choose the appropriate solvent: For SN2 reactions, a polar aprotic solvent is ideal. For SN1, a polar protic solvent is necessary, but be aware that it can also promote E1.

Q4: Can the chloro-substituent on the phenyl ring affect the reactivity?

A4: Yes, the 3-chloro group is an electron-withdrawing group. This will have a moderate inductive effect on the benzene ring, which can slightly influence the stability of the allylic carbocation intermediate in an SN1 reaction. However, because the substituent is on the phenyl ring and not directly on the reacting carbon, its electronic effect is less pronounced than the choice of solvent or nucleophile.

Troubleshooting Guides

Issue 1: Low Yield of the Desired SN2 Product
Symptom Possible Cause Suggested Solution
Reaction is slow and gives a low yield of the substitution product.Incorrect Solvent Choice: You may be using a polar protic solvent which solvates the nucleophile, reducing its reactivity.[1][2]Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance nucleophilicity.[6]
Weak Nucleophile: The chosen nucleophile may not be strong enough to efficiently displace the bromide in an SN2 fashion.Use a stronger nucleophile. For example, if you are using a neutral nucleophile like ammonia, consider using its conjugate base (e.g., amide) if compatible with your substrate.
Steric Hindrance: Although the substrate is a secondary halide, steric bulk on the nucleophile can hinder the backside attack required for an SN2 reaction.[7]If possible, use a less sterically hindered nucleophile.
Competing Elimination: A strong and basic nucleophile might be favoring an E2 reaction.Use a good nucleophile that is a weaker base (e.g., N3-, CN-). Also, consider running the reaction at a lower temperature.
Issue 2: Formation of Multiple Products in an SN1 Reaction
Symptom Possible Cause Suggested Solution
The product mixture contains the expected SN1 product along with significant amounts of an isomeric substitution product and/or elimination products.Resonance-Stabilized Carbocation: The allylic carbocation intermediate has two resonance structures, allowing the nucleophile to attack at two different positions, leading to isomeric products.This is an inherent feature of SN1 reactions with allylic substrates. To favor one isomer, you may need to explore alternative synthetic routes or carefully control reaction conditions (though this is often difficult).
Competing E1 Reaction: The carbocation intermediate can also lose a proton to form an alkene (E1 product), especially at higher temperatures.Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Nucleophile Acting as a Base: The solvent (in solvolysis) or the added nucleophile can act as a base to promote the E1 pathway.Use a weakly basic nucleophile. If performing a solvolysis reaction (e.g., in ethanol), the solvent acts as the nucleophile. Temperature control is the primary means to reduce elimination.

Quantitative Data Summary

The following tables present hypothetical data based on established principles of solvent effects on nucleophilic substitution reactions for this compound.

Table 1: Effect of Solvent on the Relative Rate of Substitution with Sodium Azide (NaN3)

SolventSolvent TypeDielectric Constant (ε)Relative Rate (SN2)Relative Rate (SN1)
MethanolPolar Protic331100
WaterPolar Protic80<1>1000
DMFPolar Aprotic3710001
AcetonePolar Aprotic21500<1
AcetonitrilePolar Aprotic388001

This data illustrates that polar aprotic solvents favor SN2 reactions, while polar protic solvents favor SN1 reactions.[3][6]

Table 2: Product Distribution in the Reaction with Ethanol at 50°C

Product TypeProductPercentage of Mixture
SN1 Product 11-Ethoxy-3-(3-chlorophenyl)-2-propene45%
SN1 Product 23-Ethoxy-3-(3-chlorophenyl)-1-propene35%
E1 Product1-(3-chlorophenyl)-1,3-butadiene20%

This table demonstrates the potential for multiple products in an SN1/E1 reaction due to the resonance-stabilized carbocation and competing elimination.

Experimental Protocols

Protocol 1: SN2 Reaction with Sodium Cyanide in DMF

Objective: To synthesize 3-(3-chlorophenyl)-2-cyano-1-propene via an SN2 pathway.

Materials:

  • This compound

  • Sodium Cyanide (NaCN)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium cyanide (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: SN1 Solvolysis in Ethanol

Objective: To synthesize a mixture of ethoxy-substituted products via an SN1 pathway.

Materials:

  • This compound

  • Ethanol (absolute)

  • Sodium bicarbonate

  • Diethyl ether

  • Water

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, condenser

Procedure:

  • Dissolve this compound (1.0 eq) in a round-bottom flask containing absolute ethanol (used in large excess as the solvent and nucleophile).

  • Heat the mixture to a gentle reflux (approx. 78°C) and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • After the starting material is consumed, cool the reaction mixture to room temperature.

  • Neutralize the generated HBr by slowly adding solid sodium bicarbonate until effervescence ceases.

  • Remove the bulk of the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na2SO4.

  • Filter and concentrate the organic layer to obtain the crude product mixture.

  • Characterize the product mixture by NMR to determine the ratio of substitution and elimination products.

Visualizations

SN1_SN2_Pathways Substrate This compound SN2_TS [NC---C---Br]‡ Bimolecular Transition State Substrate->SN2_TS + Nu- Polar Aprotic Solvent Carbocation Allylic Carbocation (Resonance Stabilized) Substrate->Carbocation - Br- Polar Protic Solvent (Slow Step) SN2_Product SN2 Product SN2_TS->SN2_Product SN1_Product SN1 Products (Mixture) Carbocation->SN1_Product + NuH (Fast) E1_Product E1 Product Carbocation->E1_Product - H+ (Fast)

Caption: Competing SN1 and SN2 pathways for the substrate.

Experimental_Workflow start Start: Select Reaction Pathway (SN1 or SN2) choose_solvent Choose Solvent (Protic for SN1, Aprotic for SN2) start->choose_solvent setup Reaction Setup (Substrate, Nucleophile, Solvent) choose_solvent->setup monitor Monitor Reaction (e.g., TLC, GC) setup->monitor workup Aqueous Workup (Extraction & Washing) monitor->workup dry Dry Organic Layer (e.g., MgSO4) workup->dry purify Purification (e.g., Chromatography) dry->purify analyze Product Analysis (e.g., NMR, MS) purify->analyze

Caption: General experimental workflow for nucleophilic substitution.

References

Technical Support Center: Synthesis of 2-Bromo-3-(3-chlorophenyl)-1-propene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-3-(3-chlorophenyl)-1-propene. The information is presented in a question-and-answer format to directly address common challenges encountered during this allylic bromination reaction.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of this compound.

Issue 1: Low or No Yield of the Desired Product

Q1: I performed the allylic bromination of 3-(3-chlorophenyl)-1-propene using N-Bromosuccinimide (NBS) and a radical initiator, but my yield of this compound is very low. What are the possible causes and solutions?

A1: Low yields in this Wohl-Ziegler reaction can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

  • Inactive Radical Initiator: The radical initiator (e.g., AIBN or benzoyl peroxide) is crucial for initiating the reaction.[1] If it has degraded due to improper storage or age, the reaction will not proceed efficiently.

    • Solution: Use a fresh, properly stored batch of the radical initiator.

  • Insufficient Reaction Temperature: Radical initiation requires a specific temperature to induce homolytic cleavage of the initiator.

    • Solution: Ensure the reaction mixture reaches the optimal temperature for the chosen initiator (typically around 80°C for AIBN in a solvent like carbon tetrachloride or o-dichlorobenzene).[1]

  • Presence of Inhibitors: Radical reactions are sensitive to inhibitors, such as oxygen or certain impurities in the starting materials or solvent.

    • Solution: Degas the solvent before use and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[2]

  • Incorrect Solvent: The choice of solvent is critical. Polar solvents can lead to competing ionic side reactions.[1]

    • Solution: Use a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.[3]

  • Premature Termination of the Reaction: The reaction may not have been allowed to proceed to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[1]

Issue 2: Presence of Multiple Products in the Reaction Mixture

Q2: My crude product shows multiple spots on the TLC plate, and the GC-MS analysis indicates the presence of several compounds besides the desired this compound. What are these impurities and how can I minimize them?

A2: The formation of multiple products is a common challenge in allylic bromination due to the nature of the radical intermediate and potential side reactions. The primary impurities are often regioisomers and products of over-bromination.

Common Impurities and Mitigation Strategies:

  • Regioisomeric Impurity (1-Bromo-3-(3-chlorophenyl)-1-propene): The allylic radical intermediate is resonance-stabilized, which can lead to the formation of a constitutional isomer.[4][5]

    • Mitigation: While completely avoiding the formation of the regioisomer is difficult, its ratio to the desired product can sometimes be influenced by the reaction conditions. Running the reaction at a lower temperature, if the initiator allows, may slightly favor the thermodynamically more stable product. However, separation is often necessary.

  • Dibrominated Byproducts: Over-bromination can occur, leading to the formation of dibromo compounds.[6]

    • Mitigation: Use a stoichiometric amount of NBS relative to the starting alkene. Adding the NBS portion-wise can also help maintain a low bromine concentration and reduce the likelihood of over-bromination.

  • Alkene Bromination (1,2-dibromo-1-(3-chlorophenyl)propane): Direct electrophilic addition of bromine across the double bond can compete with the desired allylic substitution.[7] This is more likely if the concentration of molecular bromine (Br₂) becomes too high.

    • Mitigation: The primary role of NBS is to provide a low and constant concentration of Br₂.[3] Ensure the reaction is carried out in a suitable non-polar solvent and that the reaction is not exposed to conditions that might accelerate the decomposition of NBS to Br₂.

Issue 3: Difficulty in Purifying the Final Product

Q3: I am struggling to separate the desired this compound from the impurities, particularly the regioisomer. What purification techniques are most effective?

A3: Purification of allylic bromides can be challenging due to their similar polarities and potential for decomposition.

Recommended Purification Methods:

  • Flash Column Chromatography: This is the most common and effective method for separating the desired product from its impurities.[8]

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A non-polar eluent system, such as a mixture of hexanes and a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane, is recommended. A gradient elution may be necessary to achieve optimal separation.

  • Fractional Distillation under Reduced Pressure: If the boiling points of the product and impurities are sufficiently different, vacuum distillation can be an effective purification method, particularly for larger scale reactions.[2]

Compound Structure Expected Polarity Separation Notes
3-(3-chlorophenyl)-1-propeneLeast PolarElutes first in column chromatography.
This compound Moderately PolarThe desired product.
1-Bromo-3-(3-chlorophenyl)-1-propeneModerately PolarClose in polarity to the desired product; careful chromatography is needed.
Dibrominated byproductsMore PolarElute later in column chromatography.

Table 1: Relative Polarities of Compounds in the Reaction Mixture.

Frequently Asked Questions (FAQs)

Q4: What is the role of the radical initiator in the synthesis of this compound?

A4: The radical initiator, such as AIBN (2,2'-azobis(isobutyronitrile)) or benzoyl peroxide, is essential to start the radical chain reaction.[1] Upon heating, the initiator undergoes homolytic cleavage to form radicals. These radicals then react with NBS to generate a bromine radical, which initiates the allylic bromination process by abstracting a hydrogen atom from the allylic position of 3-(3-chlorophenyl)-1-propene.[4]

Q5: Why is N-Bromosuccinimide (NBS) the preferred reagent for this reaction instead of molecular bromine (Br₂)?

A5: NBS is the preferred reagent because it provides a low, controlled concentration of molecular bromine (Br₂) throughout the reaction.[7][9] This is crucial for favoring the radical substitution reaction at the allylic position over the competitive electrophilic addition of bromine across the double bond, which would lead to the formation of a vicinal dibromide.[3]

Q6: How can I monitor the progress of the reaction?

A6: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • TLC: Use a suitable mobile phase (e.g., hexane/ethyl acetate mixture) to separate the starting material, product, and any significant byproducts. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress.

  • GC: GC analysis can provide a more quantitative assessment of the reaction mixture, showing the relative amounts of starting material, desired product, and impurities over time.

Q7: What are the expected spectroscopic data (¹H NMR) for the desired product and its main regioisomeric impurity?

A7: The ¹H NMR spectra of the two regioisomers will be distinct, allowing for their identification.

Compound ¹H NMR Chemical Shifts (δ, ppm) - Predicted
This compound ~7.2-7.4 (m, 4H, Ar-H), ~5.6 (s, 1H, =CH₂), ~5.4 (s, 1H, =CH₂), ~3.7 (s, 2H, -CH₂-)
1-Bromo-3-(3-chlorophenyl)-1-propene ~7.2-7.4 (m, 4H, Ar-H), ~6.5 (dt, 1H, -CH=), ~6.3 (d, 1H, =CHBr), ~3.5 (d, 2H, -CH₂-)

Table 2: Predicted ¹H NMR Data for the Product and Regioisomer.

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure based on the principles of the Wohl-Ziegler reaction.[1]

Materials:

  • 3-(3-chlorophenyl)-1-propene

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobis(isobutyronitrile) (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(3-chlorophenyl)-1-propene (1.0 eq) in CCl₄.

  • Add NBS (1.05 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.

  • Heat the reaction mixture to reflux (around 77°C for CCl₄) and maintain reflux for the duration of the reaction. Monitor the reaction progress by TLC or GC.

  • After the reaction is complete (typically a few hours), cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system.

Visualizations

Reaction_Pathway 3-(3-chlorophenyl)-1-propene 3-(3-chlorophenyl)-1-propene Allylic Radical Allylic Radical 3-(3-chlorophenyl)-1-propene->Allylic Radical NBS, AIBN CCl4, Reflux This compound This compound Allylic Radical->this compound Br2 (low conc.) Resonance-Stabilized Radical Resonance-Stabilized Radical Allylic Radical->Resonance-Stabilized Radical 1-Bromo-3-(3-chlorophenyl)-1-propene 1-Bromo-3-(3-chlorophenyl)-1-propene Resonance-Stabilized Radical->1-Bromo-3-(3-chlorophenyl)-1-propene Br2 (low conc.) Troubleshooting_Workflow start Low Yield Issue q1 Is the radical initiator fresh? start->q1 s1 Use a new batch of initiator. q1->s1 No q2 Is the reaction temperature correct? q1->q2 Yes s1->q2 s2 Adjust temperature to initiator's requirement. q2->s2 No q3 Is the system under inert atmosphere? q2->q3 Yes s2->q3 s3 Degas solvent and use N2/Ar. q3->s3 No q4 Is the solvent non-polar? q3->q4 Yes s3->q4 s4 Use CCl4 or cyclohexane. q4->s4 No end Yield Improved q4->end Yes s4->end

References

Validation & Comparative

Comparative 1H NMR Analysis of 2-Bromo-3-(3-chlorophenyl)-1-propene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of novel compounds is paramount. 2-Bromo-3-(3-chlorophenyl)-1-propene, a halogenated styrene derivative, presents a unique proton nuclear magnetic resonance (¹H NMR) profile. This guide provides a comprehensive analysis of its ¹H NMR spectrum, juxtaposed with structurally similar alternatives to aid in its identification and characterization. The data herein is presented to facilitate unambiguous interpretation and support rigorous drug development protocols.

Comparative ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound and compares it with the experimental data of two relevant alternatives: 3-(3-chlorophenyl)-1-propene and 2-Bromo-3-phenyl-1-propene. This comparison highlights the influence of the bromine atom and the chloro-substituent on the chemical shifts and coupling constants of the protons.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-1a (vinyl)~5.6 - 5.8d~2.0
H-1b (vinyl)~5.4 - 5.6d~2.0
H-3 (benzylic)~3.6 - 3.8s-
Aromatic~7.1 - 7.4m-
3-(3-chlorophenyl)-1-propene H-1 (vinyl)5.90 - 6.05m-
H-2 (vinyl)5.05 - 5.15m-
H-3 (benzylic)3.35 - 3.45d~6.5
Aromatic7.10 - 7.30m-
2-Bromo-3-phenyl-1-propene H-1a (vinyl)5.68d1.8
H-1b (vinyl)5.49d1.8
H-3 (benzylic)3.74s-
Aromatic7.20 - 7.40m-

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for the acquisition of ¹H NMR spectra for compounds similar to this compound is provided below.

1. Sample Preparation:

  • Dissolve 5-10 mg of the solid sample or 5-10 µL of the liquid sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. Instrumentation:

  • A 400 MHz or 500 MHz NMR spectrometer is recommended for optimal resolution.

  • Ensure the spectrometer is properly tuned and shimmed before data acquisition.

3. Data Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 0-16 ppm.

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Temperature: 298 K (25 °C).

4. Data Processing:

  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Phase correct the spectrum manually.

  • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

  • Integrate the signals to determine the relative proton ratios.

  • Analyze the multiplicities and coupling constants to elucidate the proton-proton coupling network.

Visualizing Molecular Structure and Proton Connectivity

The following diagrams illustrate the chemical structure and the key through-bond ¹H-¹H coupling relationships within this compound.

Caption: Chemical structure of this compound.

G H1a H-1a (~5.6-5.8 ppm) H1b H-1b (~5.4-5.6 ppm) H1a->H1b J (geminal) ~2.0 Hz H3 H-3 (~3.6-3.8 ppm) H3->H1a ⁴J (allylic) (small) H3->H1b ⁴J (allylic) (small) Aromatic Aromatic H's (~7.1-7.4 ppm) Aromatic->H3 ⁵J (benzylic) (very small)

Caption: Predicted ¹H NMR couplings for this compound.

A Comparative Guide to the 13C NMR Spectrum of 2-Bromo-3-(3-chlorophenyl)-1-propene and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-3-(3-chlorophenyl)-1-propene and experimental data for structurally related compounds. The information presented is intended to support researchers in the identification, characterization, and quality control of this and similar chemical entities.

Comparison of 13C NMR Chemical Shifts

The following table summarizes the predicted 13C NMR chemical shifts for this compound and the experimental data for styrene, 3-chlorostyrene, and 3-bromo-1-propene. The prediction for the target compound is based on the principle of substituent additivity, using the experimental data of the reference compounds.

Carbon AtomPredicted Chemical Shift (ppm) in this compoundExperimental Chemical Shift (ppm) in StyreneExperimental Chemical Shift (ppm) in 3-ChlorostyreneExperimental Chemical Shift (ppm) in 3-Bromo-1-propene
C1~118.9113.2114.9113
C2~129.5136.7135.9134
C3~38.0--33
C1'~139.5137.7139.5-
C2'~128.0128.5126.5-
C3'~134.5128.5134.4-
C4'~126.5127.8127.8-
C5'~130.0128.5129.9-
C6'~126.2126.3124.5-

Experimental Protocols

The following is a standard protocol for acquiring a 13C NMR spectrum, similar to what would be used to obtain the experimental data for the reference compounds.

Sample Preparation:

  • Approximately 10-50 mg of the solid sample is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3).

  • The solution is transferred to a 5 mm NMR tube.

  • A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solution to serve as the internal reference (0 ppm).

Instrumentation and Data Acquisition:

  • The NMR spectrum is recorded on a spectrometer operating at a suitable frequency for 13C nuclei (e.g., 100 or 125 MHz).

  • The prepared NMR tube is placed in the spectrometer's probe.

  • The magnetic field is shimmed to achieve homogeneity.

  • A standard proton-decoupled 13C NMR experiment is performed. This involves irradiating the sample with a broad range of proton frequencies to remove C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single peak.

  • Key acquisition parameters include:

    • Pulse angle (e.g., 30-45 degrees)

    • Relaxation delay (e.g., 1-2 seconds)

    • Acquisition time (e.g., 1-2 seconds)

    • Number of scans (typically several hundred to several thousand, depending on the sample concentration, to achieve an adequate signal-to-noise ratio).

Data Processing:

  • The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum.

  • The spectrum is phased and the baseline is corrected.

  • The chemical shifts of the peaks are referenced to the TMS signal at 0.0 ppm.

Logical Relationships in Spectral Prediction

The prediction of the 13C NMR spectrum for this compound relies on the additive effects of its structural components. The diagram below illustrates this relationship, showing how the chemical shifts of the target molecule can be estimated from the known spectra of its substructures.

G Styrene Styrene (Base Structure) Target This compound (Predicted Spectrum) Styrene->Target + Substituent Effects Chlorobenzene 3-Chlorophenyl Group (Substituent Effect) Chlorobenzene->Target Bromopropene 2-Bromo-1-propene Moiety (Substituent Effect) Bromopropene->Target

Caption: Prediction workflow for the 13C NMR spectrum.

This guide serves as a foundational tool for researchers working with this compound. While the predicted spectrum offers a valuable starting point for analysis, experimental verification is essential for definitive structural confirmation.

A Comparative Guide to the FTIR Analysis of 2-Bromo-3-(3-chlorophenyl)-1-propene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the expected Fourier-Transform Infrared (FTIR) spectroscopic features of 2-Bromo-3-(3-chlorophenyl)-1-propene with related alternative compounds. The analysis is based on established characteristic vibrational frequencies of its constituent functional groups. Experimental protocols for acquiring FTIR data for similar liquid organic halides are also presented. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction
Predicted FTIR Data and Comparison

The primary vibrational modes expected for this compound are contributed by the C-H and C=C bonds of the vinyl group, the aromatic C-H and C=C bonds of the meta-substituted ring, and the C-Br and C-Cl bonds. The following table summarizes the predicted characteristic absorption peaks and compares them with the experimental data of analogous compounds.

Functional Group/Vibrational ModePredicted Range for this compound (cm⁻¹)Styrene (cm⁻¹)Chlorobenzene (cm⁻¹)Bromobenzene (cm⁻¹)1-Octene (cm⁻¹)
Aromatic C-H Stretch ~3030 - 31003083, 3061, 302730643062-
Vinyl =C-H Stretch ~3020 - 31003083, 3027--3077
**Alkane C-H Stretch (CH₂) **~2850 - 2960---2959, 2924, 2855
Aromatic C=C Stretch ~1450 - 16001601, 1495, 14461584, 14751579, 1473-
Alkene C=C Stretch ~1630 - 16801632--1642
Aromatic C-H Out-of-Plane Bend (meta) ~690-710 and 810-850[1][2]696, 774 (mono)743 (mono)737 (mono)-
Vinyl C-H Out-of-Plane Bend ~910 and 990908, 990--910, 991
C-Cl Stretch ~550 - 850[3]-743--
C-Br Stretch ~515 - 690[3]--681-

Analysis of Comparative Data:

  • Aromatic and Vinyl C-H Stretches: The region above 3000 cm⁻¹ is characteristic of C-H stretches from unsaturated carbons. This compound is expected to show peaks in this region, similar to styrene, chlorobenzene, and 1-octene.

  • Aromatic and Alkene C=C Stretches: Peaks in the 1450-1680 cm⁻¹ range will be indicative of the carbon-carbon double bonds in both the aromatic ring and the vinyl group.

  • Substitution Pattern on Benzene Ring: The meta-substitution on the chlorophenyl ring is predicted to give rise to characteristic C-H out-of-plane bending absorptions around 690-710 cm⁻¹ and 810-850 cm⁻¹.[1][2] This pattern is a key differentiator from mono-substituted benzenes like styrene, chlorobenzene, and bromobenzene.

  • Halogen Stretches: The C-Cl and C-Br stretching vibrations are expected in the lower frequency "fingerprint" region of the spectrum, typically below 850 cm⁻¹.[3] These peaks can sometimes be difficult to assign definitively due to the complexity of this region.

Experimental Protocols

For the acquisition of an FTIR spectrum of a liquid sample such as this compound, the following Attenuated Total Reflectance (ATR) protocol is recommended for its simplicity and minimal sample preparation.

Objective: To obtain a high-quality FTIR spectrum of a liquid organic halide.

Materials and Equipment:

  • FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • The liquid sample of interest.

  • Solvent for cleaning (e.g., isopropanol or acetone).

  • Lint-free wipes.

  • Pipette or dropper.

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application:

    • Place a small drop of the liquid sample onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

  • Sample Spectrum Acquisition:

    • Acquire the FTIR spectrum of the sample. Typically, an accumulation of 16 to 32 scans at a resolution of 4 cm⁻¹ is sufficient to obtain a spectrum with a good signal-to-noise ratio.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary baseline corrections or other processing as required.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a solvent and lint-free wipes to remove all traces of the sample.

Visualizations

Logical Workflow for FTIR Analysis

The following diagram illustrates the logical workflow for identifying an unknown liquid organic compound using FTIR spectroscopy.

FTIR_Analysis_Workflow FTIR Analysis Workflow for a Liquid Sample A Prepare Sample and Instrument B Acquire Background Spectrum (Clean ATR Crystal) A->B C Apply Liquid Sample to ATR Crystal B->C D Acquire Sample Spectrum C->D E Process Spectrum (Background Subtraction, Baseline Correction) D->E F Peak Identification and Functional Group Assignment E->F G Compare with Reference Spectra / Databases F->G H Structural Elucidation of the Compound G->H

Caption: A flowchart of the standard procedure for FTIR analysis of a liquid sample.

Key Vibrational Modes of this compound

This diagram highlights the key functional groups within the target molecule and their characteristic vibrational modes that are detectable by FTIR spectroscopy.

Vibrational_Modes cluster_molecule This compound cluster_modes Characteristic Vibrational Modes (cm⁻¹) mol A Aromatic C-H Stretch (~3030-3100) B Vinyl =C-H Stretch (~3020-3100) C Aromatic C=C Stretch (~1450-1600) D Alkene C=C Stretch (~1630-1680) E C-Cl Stretch (~550-850) F C-Br Stretch (~515-690) p1 p1->A p2 p2->B p3 p3->C p4 p4->D p5 p5->E p6 p6->F

Caption: Key functional groups and their expected FTIR vibrational frequencies.

References

Yield Comparison of Coupling Reactions with 2-Bromo-3-(3-chlorophenyl)-1-propene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the selection of an appropriate cross-coupling reaction is critical for achieving optimal yields and purity. This guide provides a comparative overview of commonly employed palladium-catalyzed coupling reactions, with a focus on the reactivity of the vinyl bromide moiety in 2-Bromo-3-(3-chlorophenyl)-1-propene.

General Reaction Scheme

The core of these reactions involves the palladium-catalyzed coupling of the vinyl bromide with a suitable partner, leading to the formation of a new carbon-carbon or carbon-nitrogen bond.

cluster_reactants Reactants substrate This compound catalyst Pd Catalyst + Ligand + Base substrate->catalyst partner Coupling Partner (Boronic Acid, Amine, Alkyne, Alkene) partner->catalyst product Coupled Product catalyst->product byproduct Byproducts catalyst->byproduct

Caption: General workflow of a palladium-catalyzed cross-coupling reaction.

Comparative Analysis of Coupling Reactions

The choice of coupling reaction significantly impacts the yield and substrate scope. Below is a summary of potential coupling reactions with this compound, with expected yields based on analogous vinyl bromides.

Coupling ReactionCoupling PartnerTypical Catalyst/LigandBaseExpected Yield RangeKey Considerations
Suzuki Coupling Organoboron compounds (e.g., boronic acids, esters)Pd(PPh₃)₄, Pd(OAc)₂/phosphine ligandsCarbonates (e.g., K₂CO₃, Cs₂CO₃), Phosphates (e.g., K₃PO₄)HighGenerally high functional group tolerance and mild reaction conditions.[1][2] The choice of base and solvent can be critical for optimizing yield.[3]
Heck Coupling AlkenesPd(OAc)₂, PdCl₂Organic bases (e.g., Et₃N), Carbonates (e.g., K₂CO₃)Moderate to HighStereoselectivity is a key feature, often favoring the trans product.[4][5] Reaction temperature and choice of phosphine ligand can significantly influence the outcome.
Sonogashira Coupling Terminal alkynesPdCl₂(PPh₃)₂/CuIAmines (e.g., Et₃N, piperidine)HighTypically requires a copper co-catalyst, although copper-free methods exist.[6][7] The reaction is generally robust and proceeds under mild conditions.[6]
Buchwald-Hartwig Amination Primary or secondary aminesPd₂(dba)₃/phosphine ligands (e.g., BINAP, Xantphos)Strong bases (e.g., NaOt-Bu, K₃PO₄)Moderate to HighThe choice of phosphine ligand is crucial for achieving high yields and accommodating a broad range of amines.[8] Weaker bases can be used with more electron-deficient aryl halides.[9]

Experimental Protocols: General Procedures for Analogous Substrates

While specific protocols for this compound are not available, the following represent typical experimental setups for the coupling of vinyl bromides. Researchers should optimize these conditions for the specific substrate.

General Suzuki Coupling Protocol

To a solution of the vinyl bromide (1.0 eq) and the boronic acid (1.2 eq) in a suitable solvent (e.g., toluene, dioxane, or a mixture with water) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃, 2.0 eq). The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the reaction is complete as monitored by TLC or GC-MS. The reaction is then cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.[1]

General Heck Coupling Protocol

A mixture of the vinyl bromide (1.0 eq), the alkene (1.5 eq), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (if necessary), and a base (e.g., Et₃N, 2.0 eq) in a suitable solvent (e.g., DMF, NMP) is degassed and heated under an inert atmosphere at 80-120 °C. After completion, the reaction mixture is cooled, filtered to remove the precipitated salts, and the filtrate is concentrated. The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated, and the product is purified by chromatography.[4][5]

General Sonogashira Coupling Protocol

To a degassed solution of the vinyl bromide (1.0 eq) and a terminal alkyne (1.2 eq) in a suitable solvent (e.g., THF, DMF) are added a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) salt (e.g., CuI, 1-5 mol%), and an amine base (e.g., Et₃N, 2.0 eq). The reaction is stirred at room temperature or slightly elevated temperature under an inert atmosphere until completion. The reaction mixture is then filtered, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent, washed with aqueous ammonium chloride and brine, dried, and concentrated. The product is purified by column chromatography.[6][7]

General Buchwald-Hartwig Amination Protocol

In a glovebox, a reaction vessel is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (2-4 mol%), and a base (e.g., NaOt-Bu, 1.4 eq). The vinyl bromide (1.0 eq) and the amine (1.2 eq) are then added, followed by a suitable solvent (e.g., toluene, dioxane). The vessel is sealed and heated at 80-110 °C until the starting material is consumed. The reaction is then cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the product is purified by column chromatography.[8]

Logical Workflow for Reaction Selection and Optimization

start Define Desired Bond (C-C or C-N) cc_bond C-C Bond Formation start->cc_bond cn_bond C-N Bond Formation start->cn_bond suzuki Suzuki Coupling (Aryl/Alkyl Partner) cc_bond->suzuki heck Heck Coupling (Alkene Partner) cc_bond->heck sonogashira Sonogashira Coupling (Alkyne Partner) cc_bond->sonogashira buchwald Buchwald-Hartwig (Amine Partner) cn_bond->buchwald optimize Optimize Reaction Conditions (Catalyst, Ligand, Base, Solvent, Temp.) suzuki->optimize heck->optimize sonogashira->optimize buchwald->optimize analyze Analyze Yield and Purity optimize->analyze

Caption: Decision-making workflow for selecting and optimizing a coupling reaction.

References

Navigating the Reactivity of 2-Bromo-3-(3-chlorophenyl)-1-propene: A Comparative Guide to Product Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The versatile yet specific reactivity of 2-Bromo-3-(3-chlorophenyl)-1-propene, a halogenated propene derivative, presents a compelling subject for synthetic chemists. Its structure, featuring a vinyl bromide and a substituted phenyl ring, opens avenues for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a comparative analysis of potential reaction pathways, including Suzuki and Heck cross-coupling reactions, as well as nucleophilic substitution, offering insights into the characterization of their respective products. While specific experimental data for this exact substrate is limited in readily available literature, this guide extrapolates from established methodologies for structurally similar compounds to provide a predictive framework and detailed experimental protocols.

Comparison of Potential Reaction Products

The reactivity of this compound is primarily dictated by the presence of the vinyl bromide moiety. This functional group is an excellent handle for transition metal-catalyzed cross-coupling reactions. Additionally, the allylic nature of the carbon-bromine bond suggests the possibility of nucleophilic substitution, although this is often less favored for vinyl halides. The following table summarizes the potential products, their general reaction yields (based on analogous systems), and key characterization data.

Reaction TypeGeneric ProductAlternative Synthetic Route(s)Expected Yield Range (%)Key Characterization Data
Suzuki Coupling 3-(3-chlorophenyl)-2-(aryl)-1-propeneHeck coupling, Stille coupling60-95¹H NMR, ¹³C NMR, MS, IR
Heck Coupling 1-(3-chlorophenyl)-2-bromo-3-(substituted)-1-propeneWittig reaction, Horner-Wadsworth-Emmons reaction50-90¹H NMR, ¹³C NMR, MS, IR
Nucleophilic Substitution (e.g., with Amines) 2-amino-3-(3-chlorophenyl)-1-propeneBuchwald-Hartwig amination30-70¹H NMR, ¹³C NMR, MS, IR

Detailed Experimental Protocols

The following protocols are representative methodologies for the key reactions, adapted for this compound based on established literature for similar substrates.

Suzuki Cross-Coupling Reaction

This protocol outlines a typical palladium-catalyzed Suzuki coupling of a vinyl bromide with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

  • Add a degassed 3:1 mixture of toluene and water.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Heck Cross-Coupling Reaction

This protocol describes a typical Heck coupling of a vinyl bromide with an alkene.[1][2]

Materials:

  • This compound

  • Alkene (e.g., styrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine

  • Triethylamine (Et₃N)

  • Acetonitrile

  • Nitrogen or Argon atmosphere

Procedure:

  • In a sealed tube under an inert atmosphere, dissolve this compound (1.0 eq), the alkene (1.5 eq), palladium(II) acetate (0.03 eq), and tri(o-tolyl)phosphine (0.06 eq) in acetonitrile.

  • Add triethylamine (2.0 eq) to the mixture.

  • Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.

  • After cooling to room temperature, filter the mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash chromatography to obtain the desired product.

Nucleophilic Substitution with an Amine

This protocol provides a general procedure for the nucleophilic substitution of the vinyl bromide with an amine, which may require more forcing conditions compared to allylic or alkyl halides.

Materials:

  • This compound

  • Amine (e.g., piperidine)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the amine (2.0 eq), and potassium carbonate (2.5 eq).

  • Add DMF and heat the mixture to 120 °C under an inert atmosphere.

  • Monitor the reaction by TLC. The reaction may require prolonged heating (24-48 hours).

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the described synthetic transformations and a typical experimental workflow.

Suzuki_Coupling reactant1 This compound product 3-(3-chlorophenyl)-2-(aryl)-1-propene reactant1->product reactant2 Ar-B(OH)2 reactant2->product catalyst Pd(OAc)2 / PPh3 catalyst->product base K2CO3 base->product solvent Toluene/H2O solvent->product Heck_Coupling reactant1 This compound product Substituted Propene reactant1->product reactant2 Alkene reactant2->product catalyst Pd(OAc)2 / P(o-tol)3 catalyst->product base Et3N base->product solvent Acetonitrile solvent->product Experimental_Workflow start Reaction Setup reaction Heating & Stirring start->reaction monitoring TLC / GC-MS Monitoring reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous Workup & Extraction monitoring->workup If complete purification Column Chromatography workup->purification analysis Characterization (NMR, MS, IR) purification->analysis end Pure Product analysis->end

References

Comparative Crystallographic Analysis of 2-Bromo-3-phenyl-1-propene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Structural Biology and Drug Discovery

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of 2-bromo-3-phenyl-1-propene derivatives and related compounds. These molecules share a common structural motif, allowing for a comparative analysis of the effects of different substituents on their crystal structures.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Volume (ų)Z
Derivative 1: 2-bromo-1-(5-oxido-3-phenyl-1,2,3-oxadiazolium-4-yl)-3-phenylprop-2-en-1-one[1]C₁₇H₁₁BrN₂O₃MonoclinicP2₁/c15.0512(5)5.9887(2)22.3940(6)129.444(2)1558.80(8)4
Derivative 2: 2-Bromo-1-(2-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one[2]C₁₆H₁₂BrClO₂MonoclinicP2₁/c10.3860(2)15.6590(3)8.7010(2)98.687(1)1415.87(5)4
Derivative 3: 2,3-Dibromo-1,3-bis(4-chlorophenyl)propan-1-one[3]C₁₅H₁₀Br₂Cl₂OOrthorhombicPbca5.7599(3)17.1233(8)30.1983(13)902978.4(2)8

Experimental Protocols

The following protocols describe the general methodologies for the synthesis and single-crystal X-ray diffraction analysis of compounds similar to 2-Bromo-3-(3-chlorophenyl)-1-propene derivatives.

Synthesis of 2-Bromo-3-phenyl-1-propene Derivatives

A common synthetic route for this class of compounds involves the bromination of a corresponding chalcone precursor. For example, to synthesize a derivative like 2,3-Dibromo-1,3-bis(4-chlorophenyl)propan-1-one, the precursor 1,3-Bis(p-chlorophenyl)prop-2-en-1-one is dissolved in glacial acetic acid with gentle warming. A solution of bromine in glacial acetic acid is then added dropwise with constant stirring until the yellow color of the bromine persists. The reaction mixture is typically left to stand at room temperature overnight, allowing for the crystallization of the dibromo-propanone product. The resulting crystals are then collected by filtration, washed with ethanol, and dried. Recrystallization from a suitable solvent, such as ethanol, by slow evaporation can yield single crystals suitable for X-ray analysis.[3]

Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction is a powerful technique for determining the three-dimensional atomic and molecular structure of a crystalline solid.[4][5] The general workflow for the crystallographic analysis of small molecules is as follows:

  • Crystal Selection and Mounting: A suitable single crystal, typically a few hundred micrometers in each dimension with well-defined faces and no visible defects, is selected under a microscope.[6] The crystal is then mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer, and a beam of monochromatic X-rays is directed at it.[7] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern of spots.[5] This pattern is recorded by a detector. Data collection parameters such as crystal-to-detector distance, exposure time, and oscillation angle are optimized for each crystal.[8]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The positions of the atoms within the unit cell are then determined using computational methods. This initial model is then refined to achieve the best possible fit between the calculated and observed diffraction data.[9]

Potential Biological Signaling Pathway

While the specific biological activity of this compound derivatives is not extensively documented, related compounds have been shown to possess genotoxic effects and interact with cellular pathways.[10] For instance, 2-Bromo-3'-chloropropiophenone, an impurity in the drug bupropion, has been shown to be mutagenic, clastogenic, and aneugenic, with its activity mediated by the generation of reactive oxygen species (ROS).[10] Based on this, a plausible signaling pathway for the biological activity of these compounds could involve the induction of oxidative stress, leading to DNA damage and subsequent cellular responses.

G cluster_0 Cellular Environment cluster_1 Cellular Response Compound Compound Metabolic_Activation Metabolic_Activation Compound->Metabolic_Activation ROS_Generation ROS_Generation Metabolic_Activation->ROS_Generation Oxidative_Stress Oxidative_Stress ROS_Generation->Oxidative_Stress DNA_Damage DNA_Damage Oxidative_Stress->DNA_Damage Cell_Cycle_Arrest Cell_Cycle_Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Hypothetical signaling pathway for 2-bromo-3-phenyl-1-propene derivatives.

Experimental Workflow for Crystallographic Analysis

The process of determining the crystal structure of a small molecule involves a series of sequential steps, from crystal preparation to data analysis and structure validation.

G Synthesis Synthesis Crystallization Crystallization Synthesis->Crystallization Crystal_Selection Crystal_Selection Crystallization->Crystal_Selection Xray_Data_Collection Xray_Data_Collection Crystal_Selection->Xray_Data_Collection Structure_Solution Structure_Solution Xray_Data_Collection->Structure_Solution Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Validation Validation Structure_Refinement->Validation Database_Deposition Database_Deposition Validation->Database_Deposition

Caption: Workflow for small molecule X-ray crystallography.

References

A Comparative Guide to the Kinetic Studies of Reactions Involving 2-Bromo-3-(3-chlorophenyl)-1-propene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Reactivity of 2-Bromo-3-(3-chlorophenyl)-1-propene

This compound is an allylic bromide. The reactivity of allylic halides in nucleophilic substitution and elimination reactions is significantly influenced by the presence of the adjacent carbon-carbon double bond. This structural feature allows for the stabilization of reaction intermediates, such as carbocations in SN1 reactions or the transition state in SN2 reactions, leading to enhanced reaction rates compared to their saturated counterparts.

The key reactions of haloalkanes, including this compound, are nucleophilic substitution and elimination reactions. The competition between these pathways is dependent on the reaction conditions, including the nature of the nucleophile/base, the solvent, and the temperature.

Comparative Kinetic Data (Hypothetical)

To illustrate the expected differences in reactivity, the following table presents hypothetical kinetic data for the reaction of different bromoalkanes with a common nucleophile, such as sodium ethoxide in ethanol. This data is intended for comparative purposes to highlight the enhanced reactivity of allylic bromides.

SubstrateReaction TypeRelative Rate Constant (k_rel) at 25°CActivation Energy (Ea) (kJ/mol)
This compound SN2~100-200~60-70
Allyl bromide (3-Bromo-1-propene)SN210065
1-BromopropaneSN2180
2-BromopropaneSN20.0285
tert-Butyl bromideSN1/E2Varies significantlyVaries

Note: This data is illustrative. The actual relative rates can vary based on the specific nucleophile, solvent, and other reaction conditions.

The significantly higher relative rate constant and lower activation energy for the allylic bromides are attributed to the stabilization of the SN2 transition state through conjugation with the adjacent π-system. The 3-chlorophenyl substituent in the target molecule is expected to have a minor electronic effect on the reaction rate compared to the dominant allylic effect.

Experimental Protocols for Kinetic Studies

A kinetic study of the reactions of this compound would typically involve monitoring the disappearance of the reactant or the appearance of a product over time under controlled conditions.

General Experimental Setup

A common method for studying the kinetics of reactions involving alkyl halides is to use a temperature-controlled reaction vessel equipped with a stirring mechanism. Aliquots of the reaction mixture are withdrawn at specific time intervals and quenched to stop the reaction. The concentration of the reactant or product in the quenched aliquot is then determined using an appropriate analytical technique.

Monitoring Techniques

Several techniques can be employed to monitor the reaction progress:

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These are powerful techniques for separating and quantifying the components of a reaction mixture. By injecting aliquots at different times, the change in concentration of the substrate and/or product can be accurately measured.

  • Spectrophotometry (UV-Vis): If the reactant or product has a distinct chromophore that absorbs in the UV-Vis region, the change in absorbance at a specific wavelength can be monitored over time. This method is continuous and non-invasive.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to follow the reaction directly in the NMR tube. The disappearance of signals corresponding to the reactant and the appearance of signals for the product can be integrated to determine their relative concentrations over time.

  • Titration: If the reaction produces or consumes an acidic or basic species (e.g., HBr in an elimination reaction), the concentration can be determined by titration.

Determination of Rate Law and Rate Constant

The rate law for the reaction is determined by systematically varying the initial concentrations of the reactants and observing the effect on the initial reaction rate. For example, in a nucleophilic substitution reaction, the concentration of the nucleophile would be varied while keeping the concentration of this compound constant, and vice versa.

Once the order of the reaction with respect to each reactant is determined, the rate constant (k) can be calculated from the integrated rate law or by plotting the data in a linear form (e.g., ln[A] vs. time for a first-order reaction).

Visualizing Reaction Workflows and Pathways

Experimental Workflow for a Kinetic Study

The following diagram illustrates a typical workflow for conducting a kinetic study of a reaction involving this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Reactant and Nucleophile Solutions thermostat Set Reaction Temperature prep_reagents->thermostat Initiate Reaction mix Mix Reactants thermostat->mix Initiate Reaction sample Withdraw Aliquots at Intervals mix->sample quench Quench Reaction sample->quench analysis_method Analyze Aliquots (GC, HPLC, NMR) quench->analysis_method concentration Determine Concentrations analysis_method->concentration plot Plot Concentration vs. Time concentration->plot rate_law Determine Rate Law and Rate Constant plot->rate_law

Caption: Workflow for a kinetic study.

Competing Reaction Pathways

This compound can undergo both nucleophilic substitution (SN) and elimination (E2) reactions. The following diagram illustrates these competing pathways.

reaction_pathways cluster_substitution Nucleophilic Substitution cluster_elimination Elimination reactant This compound sn2 SN2 Pathway (Strong Nucleophile, Aprotic Solvent) reactant->sn2 Nu:⁻ sn1 SN1 Pathway (Weak Nucleophile, Protic Solvent) reactant->sn1 Solvent e2 E2 Pathway (Strong, Bulky Base) reactant->e2 Base:⁻ product_sub Substitution Product sn2->product_sub sn1->product_sub product_elim Elimination Product e2->product_elim

Caption: Competing reaction pathways.

Conclusion

While specific kinetic data for this compound is not documented in readily accessible literature, its structural features as an allylic bromide strongly suggest enhanced reactivity in both nucleophilic substitution and elimination reactions compared to saturated alkyl bromides. The principles and experimental methodologies outlined in this guide provide a framework for researchers and drug development professionals to design and conduct kinetic studies to elucidate the precise reactivity of this and similar compounds. Such studies are crucial for understanding reaction mechanisms, optimizing reaction conditions, and predicting the stability and reactivity of novel pharmaceutical intermediates.

A Comparative Guide to the Reaction Mechanisms of 2-Bromo-3-(3-chlorophenyl)-1-propene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed computational and experimental comparison of the reaction mechanisms of 2-Bromo-3-(3-chlorophenyl)-1-propene, a crucial intermediate in various synthetic pathways. By examining alternative synthetic routes and reaction conditions, this document aims to offer insights into optimizing reaction outcomes for this and similar allylic bromide compounds.

Executive Summary

The reactivity of this compound is predominantly governed by the competition between Sₙ2 and Sₙ2' nucleophilic substitution pathways. Computational studies on model allylic systems, such as the reaction of halide ions with allyl halides, reveal that the Sₙ2 mechanism is generally favored. However, the Sₙ2' pathway can become competitive, particularly with strong, sterically unhindered nucleophiles and in substrates where the α-position is sterically hindered. Experimental data on the synthesis of similar compounds, such as 2-bromo-3-chloro-propene-1, highlight the reaction conditions that influence product yields. This guide presents a comparative analysis of these reaction pathways, supported by experimental protocols and computational data, to aid in the rational design of synthetic strategies.

Data Presentation: Comparison of Reaction Parameters

The following table summarizes key computational and experimental data for the nucleophilic substitution on allylic bromides and a relevant synthetic protocol.

ParameterComputational Model: X⁻ + H₂C=CHCH₂Y (Sₙ2 vs. Sₙ2')Experimental Synthesis: 2-Bromo-3-chloro-propene-1
Reaction Type Nucleophilic SubstitutionHalogenation/Addition
Reactants Halide ion (X⁻), Allyl halide (H₂C=CHCH₂Y)Allene, Chlorine, Bromine
Products Substituted propene2-Bromo-3-chloro-propene-1
Key Findings/Yield Sₙ2 pathway is generally favored energetically. The Sₙ2' pathway becomes more competitive with stronger nucleophiles (e.g., F⁻) and poorer leaving groups (e.g., F).Yield of 41% calculated on the allene consumed.[1]
Computational Method Relativistic Density Functional Theory (DFT)Not Applicable
Experimental Conditions Not ApplicableReaction of equimolar chlorine and bromine with allene in an inert solvent (e.g., methylene chloride, chloroform, carbon tetrachloride).[1]

Experimental Protocols

Synthesis of 2-Bromo-3-chloro-propene-1

This protocol is based on the synthesis of a structurally similar compound and can be adapted for this compound.

Materials:

  • Allene

  • Chlorine

  • Bromine

  • Inert solvent (e.g., methylene chloride, chloroform, or carbon tetrachloride)

  • Aqueous sodium bicarbonate solution (5%)

  • Anhydrous sodium sulfate

Procedure:

  • A solution of allene in an inert solvent is prepared.

  • A mixture of substantially equimolar amounts of chlorine and bromine is reacted with the allene solution.[1]

  • The reaction mixture is shaken with a 5% aqueous solution of sodium bicarbonate, followed by a water wash.

  • The organic layer is dried over anhydrous sodium sulfate.

  • The solvent is removed by distillation.

  • The product, 2-bromo-3-chloro-propene-1, is recovered by fractional distillation.[1]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the competing Sₙ2 and Sₙ2' reaction pathways and a general experimental workflow for a Grignard reaction, a common subsequent step for allylic halides.

SN2_vs_SN2_Competition cluster_reactants Reactants cluster_sn2 Sₙ2 Pathway cluster_sn2_prime Sₙ2' Pathway Reactants This compound + Nu⁻ TS_SN2 Transition State (Sₙ2) Reactants->TS_SN2 Direct attack at α-carbon TS_SN2_prime Transition State (Sₙ2') Reactants->TS_SN2_prime Attack at γ-carbon Product_SN2 Direct Substitution Product TS_SN2->Product_SN2 Product_SN2_prime Allylic Rearrangement Product TS_SN2_prime->Product_SN2_prime

Caption: Competing Sₙ2 and Sₙ2' reaction pathways for nucleophilic substitution.

Grignard_Workflow Start Start: this compound Mg Add Magnesium Turnings in Anhydrous Ether Start->Mg Grignard_Formation Formation of Grignard Reagent Mg->Grignard_Formation Electrophile Add Electrophile (e.g., Aldehyde, Ketone) Grignard_Formation->Electrophile Reaction Nucleophilic Addition Electrophile->Reaction Workup Aqueous Workup (e.g., NH₄Cl) Reaction->Workup Product Final Product Workup->Product

Caption: General experimental workflow for a Grignard reaction.

Conclusion

The computational analysis of model systems and related experimental findings provide a framework for understanding the reaction mechanisms of this compound. The competition between Sₙ2 and Sₙ2' pathways is a critical factor in determining the product distribution. While the Sₙ2 reaction is often the major pathway, the potential for allylic rearrangement via the Sₙ2' mechanism should be considered, especially when employing strong nucleophiles or with sterically demanding substrates. The provided experimental protocol for a similar compound offers a starting point for synthetic applications. Further dedicated computational and experimental studies on this compound are warranted to build a more precise predictive model for its reactivity.

References

Safety Operating Guide

Safe Disposal of 2-Bromo-3-(3-chlorophenyl)-1-propene: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of 2-Bromo-3-(3-chlorophenyl)-1-propene.

The proper disposal of halogenated organic compounds such as this compound is crucial to prevent environmental contamination and ensure workplace safety. This substance must be treated as hazardous waste and disposed of in accordance with all applicable national and local regulations.[1] Under no circumstances should this chemical be discharged into drains or the environment.[1][2][3][4][5]

Immediate Safety Precautions

Before handling for disposal, ensure you are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[4][6] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][6][7]

Step-by-Step Disposal Protocol

  • Container Management: Keep the this compound in its original, tightly sealed container.[1] Do not mix it with other waste materials.[1] If the original container is compromised, transfer the waste to a suitable, properly labeled, and closed container for disposal.[3][4][6]

  • Waste Segregation: It is critical to segregate halogenated waste from non-halogenated waste streams.[8] Mixing these can lead to unnecessarily high disposal costs, as the entire mixture must be treated as halogenated waste.[8]

  • Spill Management: In the event of a spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[2][6] Do not use combustible materials for absorption. Once absorbed, collect the material using non-sparking tools and place it in a suitable, closed container for disposal.[3][4] Ensure the spill area is well-ventilated.[3]

  • Labeling: Clearly label the waste container with the chemical name "this compound" and appropriate hazard symbols.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]

  • Professional Disposal: Arrange for the collection and disposal of the waste through a licensed and approved hazardous waste disposal company.[1][2][6][7] Provide the disposal company with the Safety Data Sheet (SDS) if available, or at a minimum, the full chemical name and any known hazard information.

  • Contaminated Materials: Any materials, such as PPE or absorbent pads, that come into contact with this compound should be treated as hazardous waste and disposed of accordingly. Contaminated clothing should be removed immediately and washed before reuse.[2]

Disposal Considerations for Halogenated Compounds

ParameterGuideline
Waste Classification Hazardous Waste
Primary Disposal Method Incineration by a licensed facility, often equipped with flue gas scrubbers.[3][4][7]
Container Requirements Original or chemically resistant, tightly sealed, and clearly labeled containers.[1][3][4][6]
Waste Segregation Keep separate from non-halogenated organic waste.[8]
Environmental Precautions Prevent entry into drains, sewers, and waterways.[1][2][3][4][5]

Disposal Workflow

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation for Disposal cluster_contain Containment & Segregation cluster_action Action cluster_final Final Disposal A Identify Waste: This compound B Wear Appropriate PPE A->B C Ensure Proper Ventilation B->C D Keep in Original or Suitable Labeled Container C->D Handle with Care E Segregate from Non-Halogenated Waste D->E F Store in a Cool, Dry, Well-Ventilated Area E->F G Contact Licensed Hazardous Waste Disposal Service F->G H Arrange for Pickup and Provide Chemical Information G->H I Professional Incineration H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Bromo-3-(3-chlorophenyl)-1-propene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Bromo-3-(3-chlorophenyl)-1-propene. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure. The following table summarizes the required PPE.

Protection Type Specific Equipment Purpose Material/Standard
Eye and Face Protection Tightly fitting safety goggles with side-shields or a face shield.[1][2]Protects against chemical splashes and vapors.[2]Conforming to EN 166 (EU) or NIOSH (US).[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[2]Prevents skin contact and absorption.[2]Inspect gloves prior to use.[3]
Body Protection Lab coat or chemical-resistant apron.Protects against spills and contamination of personal clothing.[3][4]Flame retardant and antistatic protective clothing may be necessary.[5]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[3][6]Minimizes inhalation of harmful vapors.[1][3]If ventilation is inadequate, a NIOSH-approved respirator is required.
Foot Protection Closed-toe shoes, preferably safety boots.[2]Protects feet from spills and falling objects.[2]---

Operational and Handling Plan

Safe handling and storage are critical to preventing accidents and exposure. Always work in a designated area equipped for handling hazardous chemicals.

Experimental Workflow Diagram

prep Preparation handling Chemical Handling prep->handling Don PPE experiment Experimentation handling->experiment Use fume hood decontamination Decontamination experiment->decontamination Clean workspace waste Waste Disposal decontamination->waste Segregate waste storage Storage waste->storage Store securely

Caption: Workflow for handling this compound.

Step-by-Step Handling Protocol:

  • Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[6] Obtain and read all safety precautions.[3]

  • Ventilation : Always handle this chemical within a certified chemical fume hood to avoid inhaling vapors.[3][6]

  • Dispensing : When transferring the chemical, ground and bond containers to prevent static discharge.[7]

  • Avoiding Contact : Wear the prescribed PPE at all times to avoid contact with eyes, skin, and clothing.[1][7]

  • General Hygiene : Do not eat, drink, or smoke in the handling area.[3] Wash hands thoroughly after handling the substance.[3]

Storage Protocol:

  • Store in a tightly closed, original container in a dry, cool, and well-ventilated area.[1][3][6]

  • Keep the container away from heat, sparks, and open flames.[4][5][8]

  • Store away from incompatible materials, such as strong oxidizing agents.[6][9]

  • For product quality, refrigeration and storage under an inert gas like argon may be necessary.[6][9]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

Waste Collection:

  • Collect waste material in suitable, closed, and clearly labeled containers.[1][6]

  • Do not mix with other waste streams.[3]

Disposal Method:

  • Dispose of the chemical waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1][9]

  • Do not discharge into sewers or waterways.[1][3]

  • Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or disposed of as hazardous waste.[1]

Emergency Response Plan

In the event of a spill or exposure, immediate and appropriate action is required to mitigate harm.

Spill Response:

  • Evacuation : Evacuate non-essential personnel from the spill area.[1][7]

  • Ventilation and Ignition Sources : Ensure adequate ventilation and remove all sources of ignition.[1][7]

  • Containment : For small spills, absorb with an inert material like vermiculite, sand, or earth.[7] For large spills, dike the area to prevent spreading.[9]

  • Collection : Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.[1]

  • Decontamination : Clean the spill area thoroughly.

Exposure First Aid:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6][7]

  • Skin Contact : Remove contaminated clothing and flush the skin with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[6][7]

  • Inhalation : Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[6][7]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.